Galidesivir
Description
This compound is an adenosine analog and RNA polymerase inhibitor, with potential broad-spectrum antiviral activity. Upon administration, this compound is metabolized to its monophosphate form, which is then converted into the active triphosphate nucleotide. This compound triphosphate binds to viral RNA-dependent RNA polymerase (RdRp) and gets incorporated into the growing viral RNA strand, which leads to premature chain termination. This prevents viral transcription and replication.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFDITJFBUXZQN-KUBHLMPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249503-25-1 | |
| Record name | Immucillin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249503251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galidesivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11676 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GALIDESIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLF97F86A7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Galidesivir on Viral RNA Polymerase
Audience: This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Galidesivir's antiviral mechanism.
Executive Summary: this compound (BCX4430) is a broad-spectrum antiviral agent classified as an adenosine nucleoside analog.[1][2][3] Its primary target is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of RNA viruses.[1] The mechanism of action involves intracellular conversion to its active triphosphate form by host cell kinases, followed by interaction with the viral RdRp.[1][2][4] This interaction ultimately disrupts viral RNA synthesis through mechanisms that include premature chain termination and polymerase stalling, making this compound a subject of significant interest for treating a wide range of viral diseases.[5][6]
Core Mechanism of Action
The antiviral activity of this compound is a multi-step process that begins with its uptake into host cells and culminates in the inhibition of viral replication.
Intracellular Activation
This compound is a prodrug that must be metabolized by host cell enzymes to become active.[1] Upon entering the cell, it is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (Gal-TP or BCX4430-TP).[1][2][3][4] This conversion is a critical step, and the efficiency can vary between different cell types, which may account for variations in antiviral activity observed in different cell-based assays.[1][6]
Interaction with Viral RNA-Dependent RNA Polymerase (RdRp)
The active Gal-TP is a structural analog of adenosine triphosphate (ATP).[1][4] It competes with the natural ATP nucleotide for binding to the active site of the viral RdRp.[2][5] Due to its structural modifications, including an azasugar instead of a furanose ring, its binding can alter the electrostatic interactions within the enzyme, leading to a structural change that disrupts its function.[2][5][7] Molecular docking studies on the SARS-CoV-2 RdRp suggest that this compound may interact with key aspartate residues in the active site, potentially interfering with the chelation of essential metal ions required for polymerase activity.[4]
Inhibition of Viral RNA Synthesis
The ultimate effect of Gal-TP's interaction with the RdRp is the cessation of viral RNA synthesis. The precise mechanism of inhibition has been a subject of detailed investigation and may not be singular across all viruses.
-
Premature Chain Termination: The most widely cited mechanism is that Gal-TP is incorporated into the nascent viral RNA strand.[2][3][4] This incorporation acts as a chain terminator, preventing the addition of subsequent nucleotides and leading to the premature termination of the elongating RNA strand.[2][3][5][8]
-
Delayed Chain Termination: For some viruses, such as Hepatitis C Virus (HCV), this compound has been described as a non-obligate chain terminator.[7] In this model, the RdRp may add one or two more nucleotides after incorporating Gal-TP before synthesis is halted.[6]
-
Polymerase Stalling: Recent in vitro studies using Dengue and Zika virus polymerases have provided a more nuanced view. These studies showed that Gal-TP promotes the stalling of the polymerase complex immediately before the incorporation step.[6][9] While inefficient incorporation can still occur at isolated sites, it does not necessarily cause immediate or delayed chain termination, and the synthesis of full-length RNA is possible.[6][9] This suggests that the primary inhibitory action for these viruses may be the kinetic barrier to incorporation, which effectively slows down or stalls the replication process.[6][9]
The below diagram illustrates the cellular activation of this compound and its subsequent inhibitory effects on the viral RdRp.
Quantitative Efficacy Data
The antiviral activity of this compound has been quantified through various in vitro and preclinical assays.
Table 1: In Vitro Antiviral Activity (EC₅₀) The half maximal effective concentration (EC₅₀) measures the concentration of a drug that inhibits 50% of viral replication in cell-based assays.
| Virus Family | Virus | EC₅₀ (µM) | Cell Line | Citation |
| Coronaviridae | MERS-CoV | 68.4 | Vero | [7] |
| Coronaviridae | SARS-CoV | 57.7 | Vero | [7] |
| Flaviviridae | Yellow Fever Virus (YFV) | Low µM range | Various | [6] |
| Flaviviridae | Dengue Virus (DENV2) | Low µM range | Various | [6] |
| Flaviviridae | West Nile Virus (WNV) | Low µM range | Various | [6] |
| Flaviviridae | Zika Virus (ZIKV) | Low µM range | Various | [6] |
| Arenaviridae | Junín Virus (JUNV) | 43.0 | Vero | [10] |
| Bunyavirales | Rift Valley Fever Virus (RVFV) | 20.4 to >100 | Various | [10] |
Table 2: In Vitro Polymerase Inhibition (IC₅₀) The half maximal inhibitory concentration (IC₅₀) measures the concentration of the active drug form (Gal-TP) required to inhibit 50% of the target enzyme's activity in a cell-free assay.
| Virus | Polymerase | Gal-TP IC₅₀ (µM) | Assay Conditions | Citation |
| Dengue Virus (DENV2) | NS5 RdRp | 42 ± 12 | 20 µM ATP | [6][9] |
| Zika Virus (ZIKV) | NS5 RdRp | 47 ± 5 | 20 µM ATP | [6][9] |
Table 3: Preclinical Efficacy in Animal Models Efficacy studies in animal models are crucial for evaluating a drug's potential in a living system.
| Virus | Animal Model | Treatment Regimen | Survival Rate | Citation |
| Marburg Virus | Non-human primate | Initiated 24-48h post-infection | 100% | [11] |
| Ebola Virus | Non-human primate | Initiated up to 48h post-exposure | 100% | [11] |
Key Experimental Methodologies
The elucidation of this compound's mechanism of action relies on a combination of in vitro and in silico experimental approaches.
Cell-Based Antiviral Potency Assays
-
Purpose: To determine the EC₅₀ of this compound against a specific virus in a cellular context.
-
Methodology:
-
A confluent monolayer of a susceptible cell line (e.g., Vero cells) is prepared in multi-well plates.
-
Cells are infected with the virus in the presence of serial dilutions of this compound.
-
After an incubation period, the extent of viral replication is measured. This can be done by quantifying viral RNA (RT-qPCR), measuring viral protein production, or assessing virus-induced cytopathic effect (CPE).
-
The EC₅₀ value is calculated by plotting the inhibition of viral replication against the drug concentration.
-
Enzymatic Assays (RdRp Inhibition)
-
Purpose: To directly measure the inhibitory effect of the active triphosphate form (Gal-TP) on the purified viral RdRp enzyme, determining the IC₅₀.
-
Methodology:
-
The viral RdRp enzyme is expressed and purified.
-
A cell-free reaction is set up containing the purified RdRp, an RNA template (e.g., a homopolymeric poly(U) template), a primer, and a mixture of natural ribonucleotides (ATP, GTP, CTP, UTP), one of which is often radiolabeled or fluorescently tagged.[6][9]
-
Serial dilutions of Gal-TP are added to the reactions.
-
The reaction is allowed to proceed for a set time and then stopped.
-
The amount of newly synthesized RNA is quantified to determine the level of polymerase inhibition at each Gal-TP concentration.
-
The IC₅₀ is calculated from the resulting dose-response curve.
-
RNA Primer Extension Analysis
-
Purpose: To visualize the effect of Gal-TP on RNA chain elongation and identify the exact points of termination or stalling.
-
Methodology:
-
An enzymatic assay is performed as described above, but with a specific RNA template of a known sequence and a fluorescently labeled primer.
-
The reaction is performed in the presence or absence of Gal-TP.
-
The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is imaged to visualize the fluorescently labeled RNA products. The appearance of shorter-than-full-length products in the presence of Gal-TP indicates sites of premature termination or significant polymerase stalling.[6]
-
The workflow for these key in vitro experiments is depicted in the diagram below.
References
- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacompass.com [pharmacompass.com]
- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [it.wikipedia.org]
- 9. This compound Triphosphate Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Island Pharmaceuticals reports breakthrough survival data for this compound in Marburg and Ebola studies - Biotech [biotechdispatch.com.au]
The Structural-Activity Relationship of Galidesivir: A Guide for Drug Development Professionals
An In-depth Technical Guide on the Antiviral Agent Galidesivir and Its Analogs
This compound (BCX4430) is a broad-spectrum antiviral agent that has shown activity against a wide range of RNA viruses.[1][2] As an adenosine nucleoside analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][3] This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Viral Replication Machinery
This compound is a prodrug that, upon administration, is metabolized into its active triphosphate form.[3][4] This active metabolite, an analog of adenosine triphosphate (ATP), acts as a competitive inhibitor of the viral RdRp.[3] The incorporation of the this compound triphosphate into the nascent viral RNA chain leads to premature termination of transcription, thereby halting viral replication.[3][4] This mechanism of delayed chain termination is a key feature of its antiviral activity.[2]
The molecular structure of this compound, with a carbon-substituted nitrogen at the 7-position of the purine ring and a nitrogen-substituted oxygen at the 1-position of the ribose ring, is crucial for its activity.[2][5] These modifications are designed to enhance its recognition by the viral polymerase while potentially reducing its interaction with host cellular polymerases, contributing to its safety profile.[1]
In Vitro Antiviral Activity of this compound
This compound has demonstrated a broad spectrum of antiviral activity in cell culture against more than 20 RNA viruses from nine different families.[6] These include coronaviruses, filoviruses, togaviruses, bunyaviruses, arenaviruses, paramyxoviruses, and flaviviruses. The half-maximal effective concentration (EC50) values are typically in the low to mid-micromolar range.[1]
| Virus Family | Virus | Cell Line | EC50 (µM) | Citation |
| Coronaviridae | MERS-CoV | Vero | >5.1 (SI) | [7] |
| Coronaviridae | SARS-CoV | Vero | >1.5 (SI) | [7] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.77 | [2] |
| Filoviridae | Ebola Virus (EBOV) | HeLa | 3-12 | [8] |
| Filoviridae | Marburg Virus (MARV) | HeLa | 3-12 | [8] |
| Orthomyxoviridae | Influenza A and B | MDCK | 1-5 | [8] |
| Paramyxoviridae | Measles Virus | Vero76 | 1.8 | [8] |
| Flaviviridae | West Nile Virus (WNV) | PS | 2.3 | [1] |
| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 (SI) | |
| Arenaviridae | Junin Virus (JUNV) | Vero | >100 (SI) | |
| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Vero | 20.4 | |
| Bunyaviridae | La Crosse Virus (LACV) | Vero | >7.5 (SI) |
SI denotes Selectivity Index, which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50.
It is important to note that the antiviral activity of this compound can be cell-line dependent. For instance, Vero cells are known to inefficiently convert this compound to its active triphosphate form, which may result in higher EC50 values compared to other cell lines.[1][9]
In Vivo Efficacy of this compound
This compound has demonstrated significant efficacy in various animal models of viral diseases, often showing greater potency than what would be predicted from in vitro studies alone.[1] It has shown survival benefits in lethal infection models of Ebola, Marburg, Yellow Fever, and Zika viruses.[6][10]
In a hamster model of SARS-CoV-2 infection, early administration of this compound reduced the viral burden in lung tissue and was associated with a significant reduction in lung damage compared to control animals. Treatment initiated 24 hours prior to infection in hamsters resulted in significantly less weight loss compared to the control group.[9]
Structural Analogs and SAR Insights
The exploration of this compound analogs has provided valuable insights into the structural features required for potent antiviral activity. An isomer of this compound containing a 4-aminopyrrolo[2,1-f][1][4][11]triazine nucleobase, the same base found in Remdesivir, exhibited submicromolar inhibition of multiple strains of influenza A and B viruses, as well as members of the Bunyavirales order.[8] This suggests that modifications to the nucleobase can significantly impact the antiviral spectrum and potency.
Interestingly, the synthesis of ProTide prodrugs of iminovir monophosphates, which are designed to bypass the initial rate-limiting monophosphorylation step, unexpectedly resulted in poorer viral inhibition in vitro compared to the parent nucleosides.[8] This finding highlights the complex interplay between prodrug design, intracellular metabolism, and antiviral activity.
Experimental Protocols
In Vitro Antiviral Assays
A common method to evaluate the in vitro antiviral activity of compounds like this compound is the cytopathic effect (CPE) inhibition assay.
Caption: Workflow for a typical in vitro antiviral cytopathic effect (CPE) inhibition assay.
Animal Models of Efficacy
The Syrian golden hamster model has been utilized to assess the in vivo efficacy of this compound against SARS-CoV-2.
Caption: Experimental workflow for evaluating this compound efficacy in a hamster model of SARS-CoV-2.
Clinical Development
This compound has undergone Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers via both intramuscular and intravenous administration.[1][6] These trials have shown that this compound is generally safe and well-tolerated.[6] A clinical trial was initiated to assess its efficacy in patients with COVID-19 and Yellow Fever; however, the development for COVID-19 was discontinued as the trial was not designed to demonstrate clinical efficacy.[10] The development of this compound continues to be supported with a focus on biodefense threats such as Marburg virus disease.
Signaling Pathway: Inhibition of Viral RNA Synthesis
The mechanism of action of this compound directly impacts the viral replication cycle by inhibiting the RNA-dependent RNA polymerase.
Caption: Mechanism of action of this compound in inhibiting viral RNA synthesis.
Conclusion
This compound remains a promising broad-spectrum antiviral agent with a well-defined mechanism of action. The structural modifications of the adenosine scaffold are key to its activity, and further exploration of its analogs could lead to the development of next-generation antivirals with improved potency and a broader spectrum of activity. The insights gained from SAR studies are invaluable for guiding the rational design of novel therapeutics to combat emerging and re-emerging viral threats.
References
- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 4. This compound | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. BioCryst Completes Phase 1 Clinical Trial of this compound | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 7. researchgate.net [researchgate.net]
- 8. An Isomer of this compound That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of this compound in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
In vitro antiviral spectrum of Galidesivir against emerging RNA viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (BCX4430) is a broad-spectrum antiviral agent, classified as an adenosine nucleoside analog, with significant potential for the treatment of a wide array of emerging RNA viral diseases.[1][2][3] Its mechanism of action targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses.[2][4] This technical guide provides an in-depth overview of the in vitro antiviral spectrum of this compound against various emerging RNA viruses, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Data Presentation: In Vitro Antiviral Activity of this compound
The antiviral efficacy of this compound has been evaluated against a multitude of RNA viruses in various cell lines. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, providing a quantitative measure of its potency and selectivity. A higher selectivity index (SI50 = CC50/EC50) indicates a more favorable safety and efficacy profile.
| Viral Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI50) |
| Arenaviridae | Lassa virus (LASV) | HeLa | 43.0 | >100 | >2.3 |
| Junin virus (JUNV) | HeLa | 42.2 | >100 | >2.4 | |
| Bunyavirales | Rift Valley Fever virus (RVFV) | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 |
| Maporal virus (MPRLV) | Vero E6 | 40.1 | >250 | >6.2 | |
| Coronaviridae | MERS-CoV | Vero E6 | 68.4 | >100 | >1.5 |
| SARS-CoV | Vero 76 | 57.7 | >300 | >5.1 | |
| Filoviridae | Marburg virus (MARV) | HeLa | 4.4 - 6.7 | >100 | 38 - 55 |
| Ebola virus (EBOV) | HeLa | 11.8 | >100 | >8.5 | |
| Sudan virus (SUDV) | HeLa | 3.4 | >100 | >29.4 | |
| Flaviviridae | Yellow Fever virus (YFV) | Vero | - | - | >7 |
| Japanese Encephalitis virus (JEV) | Vero 76 | 43.6 | >100 | >2.3 | |
| Dengue virus (DENV) | Vero 76 | 32.8 | >295 | >9.0 | |
| West Nile virus (WNV) | PS | 2.3 | >100 | >42.9 | |
| Tick-borne Encephalitis virus (TBEV) | - | 1.5 | >100 | >67.6 | |
| Kyasanur Forest Disease virus (KFDV) | - | 12.3 | >100 | >8.1 | |
| Louping ill virus (LIV) | - | 11.4 | >100 | >8.8 | |
| Orthomyxoviridae | Influenza A virus (IAV) | MDCK | 10.7 | >297 | >27.7 |
| Paramyxoviridae | Nipah virus (NiV) | HeLa | 41.9 | >100 | >2.4 |
| Measles virus (MeV) | Vero 76 | 6.19 | >296 | >47.8 | |
| Picornaviridae | Human Rhinovirus 14 (HRV-14) | HeLa | 3.4 | >297 | >87.1 |
| Pneumoviridae | Respiratory Syncytial virus (RSV) | MA104 | 11.0 | >90 | >8.1 |
Mechanism of Action
This compound is an adenosine analogue that functions as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[2][4] Upon administration, it is metabolized into its active triphosphate form.[2] This active metabolite then competes with natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RdRp.[4] The incorporation of the this compound triphosphate leads to premature chain termination, thereby halting viral RNA synthesis and subsequent replication.[4]
Mechanism of action of this compound.
Experimental Protocols
The in vitro antiviral activity of this compound is predominantly assessed using cell-based assays that measure the inhibition of virus-induced effects or the reduction in viral progeny. The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cytopathic Effect (CPE) Reduction Assay
This assay is a primary screening method to evaluate the ability of a compound to protect cells from virus-induced damage.
1. Cell Preparation:
-
A confluent monolayer of a suitable cell line (e.g., Vero, HeLa, MDCK) is prepared in 96-well microplates. The choice of cell line is dependent on the virus being tested.
-
Cells are typically seeded 24 hours prior to the assay to allow for adherence and growth.
2. Compound Preparation and Dilution:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
A serial dilution of the compound is prepared in cell culture medium to achieve a range of concentrations for testing.
3. Infection and Treatment:
-
The cell culture medium is removed from the 96-well plates.
-
The cells are then infected with a predetermined titer of the virus.
-
Immediately following infection, the different dilutions of this compound are added to the respective wells. Control wells include virus-only (no compound) and cells-only (no virus, no compound).
4. Incubation:
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for the virus to cause significant CPE in the control wells (typically 2-5 days).
5. Assessment of CPE:
-
The cell monolayers are observed microscopically for the presence of CPE, which can include cell rounding, detachment, and lysis.
-
For quantitative analysis, a cell viability assay, such as the Neutral Red uptake assay or MTT assay, is performed. The amount of dye taken up by the cells is proportional to the number of viable cells.
6. Data Analysis:
-
The absorbance values are read using a microplate reader.
-
The percentage of cell viability is calculated for each compound concentration relative to the cell and virus controls.
-
The EC50 value is determined by regression analysis of the dose-response curve, representing the concentration of this compound that inhibits viral CPE by 50%.
-
The CC50 value is determined in parallel on uninfected cells to assess the compound's cytotoxicity.
Viral Yield Reduction Assay (VYR)
This assay provides a more direct measure of a compound's ability to inhibit the production of infectious virus particles.
1. Cell Preparation and Infection:
-
Similar to the CPE assay, a confluent monolayer of susceptible cells is prepared in multi-well plates or flasks.
-
The cells are infected with the virus at a specific multiplicity of infection (MOI).
2. Compound Treatment:
-
Following viral adsorption, the inoculum is removed, and the cells are washed.
-
Cell culture medium containing serial dilutions of this compound is added to the cells.
3. Incubation:
-
The treated, infected cells are incubated for a full viral replication cycle (e.g., 24-72 hours).
4. Harvesting of Viral Progeny:
-
At the end of the incubation period, the cell culture supernatant and/or the cell lysate, containing the newly produced virus particles, are harvested.
5. Titration of Viral Yield:
-
The harvested virus is serially diluted and used to infect fresh cell monolayers in a 96-well plate.
-
The viral titer is then determined using a standard titration method, such as the 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay.
6. Data Analysis:
-
The viral titers from the this compound-treated samples are compared to the untreated virus control.
-
The EC50 value is calculated as the concentration of this compound that reduces the viral yield by 50%.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized workflow for an in vitro antiviral assay, such as a CPE reduction or viral yield reduction assay.
Generalized workflow for in vitro antiviral assays.
Conclusion
This compound demonstrates a potent and broad-spectrum antiviral activity against a diverse range of emerging RNA viruses in vitro. Its consistent efficacy across multiple viral families underscores its potential as a valuable broad-spectrum antiviral therapeutic. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the evaluation and advancement of novel antiviral agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in treating diseases caused by these emerging RNA viruses.
References
- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Galidesivir interaction with viral RNA-dependent RNA polymerase (RdRp)
An In-depth Technical Guide to the Interaction of Galidesivir with Viral RNA-Dependent RNA Polymerase (RdRp)
Executive Summary
This compound (BCX4430) is a broad-spectrum antiviral agent demonstrating activity against a wide array of RNA viruses.[1][2][3][4] As an adenosine nucleoside analog, its primary mechanism of action involves the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme critical for the replication and transcription of the viral genome.[1][5][6] This document provides a comprehensive technical overview of the molecular interactions between this compound and viral RdRp, summarizing quantitative efficacy data, detailing key experimental methodologies, and visualizing the underlying biochemical pathways and experimental workflows.
Mechanism of Action
This compound's antiviral activity is contingent upon its intracellular conversion to an active form and its subsequent interaction with the viral replication machinery.
2.1 Intracellular Activation: this compound is administered as a prodrug.[7] Upon entering a host cell, it undergoes phosphorylation by host cell kinases to be converted into its active triphosphate form, this compound-triphosphate (Gal-TP).[1][3][5][8] This active metabolite is a structural mimic of adenosine triphosphate (ATP).
2.2 Inhibition of Viral RdRp: The viral RdRp enzyme mistakes Gal-TP for a natural ATP nucleotide.[9] Gal-TP then binds to the active site of the viral RdRp and is incorporated into the nascent, growing viral RNA strand.[1][3][6] The incorporation of this compound leads to premature termination of the elongating RNA strand, effectively halting viral RNA synthesis.[3][5][9] This disruption of viral RNA polymerase activity prevents the virus from replicating its genome and producing viral proteins.[3][9] Studies have shown that this compound's active form has a preference for viral RNA polymerase over host polymerases, which contributes to its therapeutic window.[1] Resistance to this compound has been linked to a single amino acid substitution in the active site of the viral RdRp in Tick-borne encephalitis virus (TBEV), confirming the drug's targeted pressure on this enzyme.[1][10]
References
- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: An update on the progress of this compound (BCX4430), a broad-spectrum antiviral. [scholars.duke.edu]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. This compound limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of potent RNA-dependent RNA-polymerase (RdRp) inhibitors targeting viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Triphosphate Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Results [randr19.nist.gov]
In-Depth Technical Guide: Chemical Structure and Synthesis of Galidesivir (BCX4430)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galidesivir (BCX4430) is a broad-spectrum antiviral agent with demonstrated activity against a range of RNA viruses. As an adenosine nucleoside analog, its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination of viral RNA synthesis. This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for this compound, presenting key quantitative data and detailed experimental protocols to support further research and development efforts in the field of antiviral therapeutics.
Chemical Structure
This compound is a C-nucleoside analog of adenosine. Its chemical structure is characterized by a pyrrolo[3,2-d]pyrimidine base linked to a 1-aza-ribose (pyrrolidine) ring.
IUPAC Name: (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol[1][2][3]
Molecular Formula: C₁₁H₁₅N₅O₃[1]
Molecular Weight: 265.27 g/mol [1]
SMILES String: C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3--INVALID-LINK--CO)O">C@@HO[1]
Synonyms: BCX4430, Immucillin-A[1]
The structure features a deazapurine core, where the nitrogen at the 7-position of the purine ring is replaced by a carbon atom. This modification is crucial for its biological activity. The pyrrolidine ring mimics the ribose sugar of natural nucleosides.
Synthesis of this compound
Several synthetic routes for this compound have been reported, with a notable practical synthesis starting from the related compound BCX1777. An alternative approach involves the direct transformation of a protected nucleoside analog.
Synthesis Starting from BCX1777
A seven-step synthesis of this compound starting from BCX1777 has been reported with an overall yield of 22-25%.[4] This route involves the initial synthesis of BCX1777, followed by its conversion to this compound. A key highlight of a practical synthesis is the addition of a lithiated 9-deazapurine derivative to a stable tri-O-benzyl cyclic nitrone to form the imino-C-nucleoside skeleton. The final step involves a copper-catalyzed Ullmann-type amination to install the amino group on the heterocyclic moiety.
Direct Transformation Route
A direct synthetic route for the transformation of a nucleoside analog to this compound has also been described.[4] This method involves the acetylation of the starting material, BCX1777, using acetic anhydride in pyridine to yield a tri-O-acetate derivative. This intermediate is then chlorinated using dimethylchloromethyleneammonium chloride. The final step is ammonolysis, which simultaneously introduces the amino group and cleaves the acetate protecting groups to yield this compound.[4]
Experimental Protocols
Synthesis of this compound from a Protected BCX1777 Intermediate (Illustrative Protocol based on reported schemes):
-
Step 1: Acetylation of BCX1777. To a solution of BCX1777 in pyridine, an excess of acetic anhydride is added. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the resulting tri-O-acetylated product is purified by column chromatography.
-
Step 2: Chlorination. The purified tri-O-acetylated BCX1777 is dissolved in an appropriate aprotic solvent, such as dichloromethane. Dimethylchloromethyleneammonium chloride is added, and the reaction is stirred at a controlled temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the chlorinated intermediate is extracted and purified.
-
Step 3: Ammonolysis. The chlorinated intermediate is dissolved in a solution of ammonia in methanol. The reaction vessel is sealed and heated. The reaction is monitored by TLC until the starting material is consumed. The solvent is evaporated, and the crude product is purified by column chromatography to afford this compound.
Quantitative Data
Table 1: In Vitro Antiviral Activity of this compound (BCX4430)
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Filoviridae | Marburg Virus | Vero | 4.4 - 6.7 | [1] |
| Filoviridae | Ebola Virus | Vero | Potent Inhibition | [1] |
| Arenaviridae | Lassa Virus | Vero | 43.0 | [1] |
| Arenaviridae | Junin Virus | Vero | 42.2 | [1] |
| Bunyaviridae | Rift Valley Fever Virus | Vero | 20.4 - 41.6 | [1] |
| Flaviviridae | Yellow Fever Virus | Vero | Strong Inhibition | [1] |
| Flaviviridae | Zika Virus | Vero, Huh-7, RD | Strong Inhibition | [1] |
| Coronaviridae | MERS-CoV | Vero | >100 | [3] |
| Coronaviridae | SARS-CoV | Vero | >100 | [3] |
| Paramyxoviridae | Respiratory Syncytial Virus | - | 3 - >100 | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Phase 1 Clinical Trial)
| Route of Administration | Dose | Cₘₐₓ (ng/mL) | AUC (hr·ng/mL) | Reference |
| Intravenous | 20 mg/kg | 20,500 | 44,600 |
Table 3: In Vivo Efficacy of this compound in Animal Models
| Virus | Animal Model | Treatment Regimen | Survival Rate (%) | Reference |
| Marburg Virus | Non-human primate | - | 94 | |
| Ebola Virus | Non-human primate | - | 100 |
Signaling Pathways and Experimental Workflows
References
Methodological & Application
Application Notes and Protocols: Syrian Hamster Model for In Vivo Efficacy Testing of Galidesivir against SARS-CoV-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Syrian golden hamster (Mesocricetus auratus) has emerged as a valuable and widely used small animal model for studying Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) infection and evaluating potential countermeasures.[1][2][3] This is due to the fact that wild-type hamster Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2, facilitates viral entry, leading to robust viral replication and pulmonary lesions that mirror those observed in human COVID-19 patients.[1] This model recapitulates key aspects of mild to moderate human COVID-19, including weight loss, viral replication in the respiratory tract, and lung pathology, making it suitable for the preclinical evaluation of antiviral therapies such as Galidesivir.[4][5]
This compound (BCX4430) is a broad-spectrum adenosine nucleoside analog that targets the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[6] Its mechanism of action involves the premature termination of the nascent viral RNA chain, thereby inhibiting viral replication.[6] Preclinical studies have demonstrated its efficacy against a range of viruses, and its potential against SARS-CoV-2 has been investigated in the Syrian hamster model.[4]
These application notes provide a detailed overview and protocols for utilizing the Syrian hamster model to assess the in vivo efficacy of this compound against SARS-CoV-2.
Rationale for Using the Syrian Hamster Model
Caption: Rationale for using the Syrian hamster model in SARS-CoV-2 research.
Mechanism of Action of this compound
This compound is a prodrug that, upon entering host cells, is converted by host kinases into its active triphosphate form. This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the newly synthesized viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of the this compound triphosphate derivative leads to premature termination of the elongating RNA strand, thus inhibiting viral replication.
Caption: Mechanism of action of this compound.
Experimental Protocols
Animal Husbandry and Ethical Statement
-
Species: Syrian golden hamsters (Mesocricetus auratus), 6-8 weeks old.
-
Housing: Animals should be housed in a Biosafety Level 3 (BSL-3) facility in accordance with institutional guidelines. Individually housed in ventilated cages with ad libitum access to food and water.
-
Ethics: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).
SARS-CoV-2 Virus Preparation and Titration
-
Virus Strain: A well-characterized strain of SARS-CoV-2, such as USA-WA1/2020, should be used.
-
Propagation: Propagate the virus in a suitable cell line, such as Vero E6 cells, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Titration: Determine the virus titer using a 50% tissue culture infectious dose (TCID50) assay or a plaque assay on Vero E6 cells. The titer should be expressed as plaque-forming units (PFU)/mL or TCID50/mL.
This compound Formulation and Administration
-
Formulation: this compound dihydrochloride powder is reconstituted in Lactated Ringer's Injection, USP. The solution is diluted to achieve the desired treatment dose (e.g., 100 mg/kg) in a volume suitable for intraperitoneal injection (e.g., 0.1-0.2 mL).[4]
-
Vehicle Control: Lactated Ringer's Injection, USP, is used as the vehicle control.[4]
-
Administration: Administer this compound or the vehicle control via intraperitoneal (IP) injection.
In Vivo Efficacy Study Design
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in the Syrian hamster model.
Caption: Experimental workflow for this compound efficacy testing in Syrian hamsters.
Detailed Protocol:
-
Acclimatization: Acclimatize hamsters to the BSL-3 facility for a minimum of 3 days prior to the start of the experiment.
-
Randomization: Randomly assign animals to treatment and control groups.
-
Treatment Initiation:
-
Prophylactic Regimen: Administer the first dose of this compound or vehicle 24 hours prior to infection.
-
Therapeutic Regimen: Administer the first dose of this compound or vehicle at a specified time post-infection (e.g., 1.5 hours or 24 hours).
-
-
Infection: Anesthetize hamsters with ketamine/xylazine. Intranasally inoculate with a target dose of 1 x 10^4 PFU of SARS-CoV-2 in a total volume of 100 µL (50 µL per nare).[4]
-
Continued Treatment: Continue to administer this compound or vehicle twice daily (BID) at 12-hour intervals for the duration of the study (e.g., 7 days).
-
Monitoring: Monitor animals daily for clinical signs of illness and record body weight.
-
Euthanasia and Tissue Collection: Euthanize a subset of animals at predetermined time points (e.g., Day 3 and Day 7 post-infection). Collect lungs, nasal turbinates, and other relevant tissues. A portion of the tissue should be flash-frozen for virological analysis, and the other portion fixed in 10% neutral buffered formalin for histopathology.[1]
Endpoint Analysis
a. Viral Load Quantification (qRT-PCR)
-
RNA Extraction: Homogenize weighed tissue samples in a suitable lysis buffer and extract total RNA using a commercial kit.
-
qRT-PCR: Perform one-step quantitative real-time RT-PCR to detect and quantify viral RNA. Target a specific viral gene, such as the RdRp or N gene.
-
Quantification: Use a standard curve of in vitro transcribed viral RNA to quantify the viral RNA copies per gram of tissue.
b. Infectious Virus Titer (TCID50 or Plaque Assay)
-
Tissue Homogenization: Homogenize weighed tissue samples in DMEM.
-
Serial Dilution: Prepare serial 10-fold dilutions of the tissue homogenate.
-
Infection: Inoculate Vero E6 cell monolayers with the dilutions.
-
Incubation: Incubate the plates and monitor for cytopathic effect (CPE) for the TCID50 assay or overlay with agarose for the plaque assay.
-
Calculation: Calculate the TCID50/gram of tissue using the Reed-Muench method or count plaques to determine PFU/gram of tissue.
c. Lung Histopathology
-
Tissue Processing: Process formalin-fixed lung tissues and embed in paraffin.
-
Sectioning and Staining: Cut 4-µm sections and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a microscope to assess lung pathology. Key features to score include inflammation, alveolar damage, and pneumonia.[7][8]
Data Presentation
Table 1: Effect of this compound on Body Weight Change in SARS-CoV-2 Infected Syrian Hamsters
| Treatment Group | Day 1 p.i. | Day 2 p.i. | Day 3 p.i. | Day 4 p.i. | Day 5 p.i. | Day 6 p.i. |
| Vehicle Control | - | - | - | - | - | - |
| This compound (100 mg/kg BID, -24h) | - | - | p < 0.05 | p < 0.05 | p < 0.05 | p < 0.05 |
| This compound (100 mg/kg BID, +1.5h) | - | - | NS | NS | NS | NS |
| This compound (100 mg/kg BID, +24h) | - | - | NS | NS | NS | NS |
Data presented as significance of difference in weight change compared to the vehicle control group. NS = Not Significant. (Based on data from[7])
Table 2: Viral Load in Lung Tissue of SARS-CoV-2 Infected Hamsters Treated with this compound
| Treatment Group | Day 3 p.i. (log10 viral RNA copies/g) | Day 7 p.i. (log10 viral RNA copies/g) |
| Vehicle Control | ~8.5 | ~6.0 |
| This compound (100 mg/kg BID, -24h) | ~7.0 | Below Limit of Detection |
| This compound (100 mg/kg BID, +1.5h) | ~8.0 | ~5.5 |
| This compound (100 mg/kg BID, +24h) | ~8.5 | ~6.0 |
(Approximate values based on graphical data from[7])
Table 3: Lung Histopathology Scores in SARS-CoV-2 Infected Hamsters
| Treatment Group | Day 3 p.i. (Mean Score) | Day 7 p.i. (Mean Score) |
| Vehicle Control | Moderate to Severe | Moderate |
| This compound (100 mg/kg BID, -24h) | Mild | Minimal |
| This compound (100 mg/kg BID, +1.5h) | Moderate | Moderate |
| This compound (100 mg/kg BID, +24h) | Moderate to Severe | Moderate |
(Qualitative summary based on findings reported in[7])
Conclusion
The Syrian hamster model is a robust and relevant preclinical tool for the evaluation of antiviral candidates against SARS-CoV-2. The protocols outlined in these application notes provide a framework for conducting in vivo efficacy studies of this compound. The data from such studies, including measurements of clinical signs, viral load, and lung pathology, are critical for advancing the development of promising antiviral therapies for COVID-19. Prophylactic administration of this compound has shown a reduction in lung pathology and clinical signs of disease in SARS-CoV-2 infected hamsters, highlighting the importance of early intervention.[7]
References
- 1. Pathogenesis and transmission of SARS-CoV-2 in golden Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syrian hamsters as a small animal model for SARS-CoV-2 infection and countermeasure development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 Syrian Hamster Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Activity of this compound in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and safety of the nucleoside analog antiviral drug this compound administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Standardization of Reporting Criteria for Lung Pathology in SARS-CoV-2–infected Hamsters: What Matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing Galidesivir Dosing in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of preclinical dosing regimen optimization for Galidesivir (BCX4430), a broad-spectrum antiviral agent. The following sections detail quantitative data from key studies, standardized experimental protocols for in vivo efficacy evaluation, and visualizations of the drug's mechanism of action and typical experimental workflows.
I. Quantitative Data Summary
The following tables summarize the dosing regimens and efficacy of this compound in various preclinical models. This data is crucial for designing new studies and for understanding the dose-response relationship of the drug.
Table 1: this compound Dosing Regimens and Efficacy in Non-Human Primates (NHP)
| Virus | Animal Model | Dosing Regimen | Route of Administration | Key Efficacy Endpoints | Reference |
| Zika Virus (ZIKV) | Rhesus Macaques | 100 mg/kg loading dose on day 0, followed by 25 mg/kg BID for 9 days | Intramuscular (I.M.) | Prevented detectable plasma viremia.[1] | [1] |
| Zika Virus (ZIKV) | Rhesus Macaques | 100 mg/kg BID initiated 1.5 hours post-challenge | Intramuscular (I.M.) | Prevented or rapidly reduced viral burden in blood and CNS.[1] | [1] |
| Ebola Virus (EBOV) | Rhesus Monkeys | 100 mg/kg BID loading dose on day 2 post-infection, followed by 25 mg/kg BID maintenance dose for a total of 11 days | Intramuscular (I.M.) | 100% survival. Significant reduction in plasma viral RNA. | |
| Ebola Virus (EBOV) | Rhesus Monkeys | 100 mg/kg BID loading dose on day 3 post-infection, followed by 25 mg/kg BID maintenance dose for a total of 11 days | Intramuscular (I.M.) | 67% survival. Significant reduction in plasma viral RNA. |
Table 2: this compound Dosing Regimens and Efficacy in Rodent Models
| Virus | Animal Model | Dosing Regimen | Route of Administration | Key Efficacy Endpoints | Reference |
| SARS-CoV-2 | Syrian Golden Hamsters | 100 mg/kg BID for 6-8 days, initiated 24h pre-infection, 1.5h post-infection, or 24h post-infection | Intraperitoneal (I.P.) | Reduced lung pathology when initiated 24h prior to infection.[2] | [2] |
| Yellow Fever Virus (YFV) | Hamsters | 200 mg/kg/day (dosed BID) | Intraperitoneal (I.P.) | High survival rates and improvement in disease parameters.[1] | [1] |
| Yellow Fever Virus (YFV) | Hamsters | 4 mg/kg/day | Intraperitoneal (I.P.) | Approached 50% effective concentration. | |
| Ebola Virus (EBOV) | Mice | 30 mg/kg | Intramuscular (I.M.) or Peroral | High survival rates. |
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in preclinical studies of this compound.
A. In Vivo Efficacy Study in the Syrian Golden Hamster Model of SARS-CoV-2
1. Animal Model and Housing:
-
Species: Syrian Golden Hamsters (Mesocricetus auratus).
-
Housing: Animals should be housed in appropriate biocontainment facilities (e.g., BSL-3 for SARS-CoV-2) with ad libitum access to food and water.
2. Drug Formulation and Administration:
-
Drug Substance: this compound (BCX4430) dihydrochloride powder.
-
Vehicle: Reconstitute this compound in Lactated Ringer's Injection, USP.[2]
-
Preparation: The solution should be prepared to achieve the desired dose in a volume suitable for intraperitoneal injection (e.g., 0.1-0.2 mL).
-
Administration: Administer the drug or vehicle control via intraperitoneal (I.P.) injection twice daily (BID) at 12-hour intervals.[2]
3. Experimental Design and Dosing Regimen:
-
Groups: Divide animals into treatment and control groups. A typical study might include:
-
Group 1: this compound (100 mg/kg BID) initiated 24 hours pre-infection.
-
Group 2: this compound (100 mg/kg BID) initiated 1.5 hours post-infection.
-
Group 3: this compound (100 mg/kg BID) initiated 24 hours post-infection.
-
Group 4: Vehicle control (Lactated Ringer's Injection, USP) administered on the same schedule as a treatment group.
-
-
Infection: Intranasally infect hamsters with a standardized dose of SARS-CoV-2.
4. Sample Collection and Monitoring:
-
Clinical Monitoring: Record body weight and clinical scores daily.
-
Oropharyngeal Swabs: Collect swabs at specified time points (e.g., days 1, 2, and 3 post-infection) for viral load determination.
-
Tissue Collection: Euthanize subsets of animals at different time points (e.g., days 3 and 7 post-infection) to collect lung, turbinate, trachea, and heart tissues for virological and pathological analysis.[2]
B. Virological Assays
1. Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load:
-
RNA Extraction: Extract viral RNA from plasma, swabs, or tissue homogenates using a commercially available viral RNA extraction kit.
-
qRT-PCR Reaction: Perform one-step qRT-PCR using a validated assay for the specific virus. The reaction mixture typically includes:
-
Extracted RNA template
-
Forward and reverse primers specific to a viral gene
-
A fluorogenic probe
-
Reverse transcriptase and DNA polymerase enzyme mix
-
-
Thermal Cycling: Use a real-time PCR instrument with a thermal cycling protocol optimized for the specific primers and probe set.
-
Quantification: Generate a standard curve using a serial dilution of a plasmid containing the target sequence to quantify viral RNA copies.
2. Viral Yield Reduction (VYR) Assay:
-
Cell Culture: Seed a suitable cell line (e.g., Caco-2 or Vero-76 for SARS-CoV-2) in 96-well plates.[2]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment and Infection:
-
Incubation: Incubate the plates for a period that allows for viral replication (e.g., 3 days).
-
Quantification: Collect the cell culture supernatant and determine the viral titer using a standard method such as a plaque assay or TCID50 assay.
-
Analysis: Calculate the 50% effective concentration (EC50) and 90% effective concentration (EC90) by linear regression.[2]
3. Cytopathic Effect (CPE) Assay:
-
This assay is similar to the VYR assay, but the endpoint is the inhibition of virus-induced cell death.
-
After the incubation period, assess cell viability using a reagent such as neutral red.[2]
-
Quantify the colorimetric change using a spectrophotometer to determine the extent of CPE.
-
Calculate the EC50 based on the inhibition of CPE.
C. Pharmacokinetic (PK) Analysis
1. Sample Preparation:
-
Collect blood samples at various time points after drug administration into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
2. LC-MS/MS Method for this compound Quantification:
-
Instrumentation: Use a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.
-
Chromatography:
-
Mobile Phase: A gradient of 50 mM ammonium formate and acetonitrile.[3]
-
-
Mass Spectrometry:
-
Quantification: Create a standard curve by spiking known concentrations of this compound into blank plasma. Analyze the PK samples and interpolate the concentrations from the standard curve.
III. Visualizations
A. Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
B. Preclinical Efficacy Study Workflow
Caption: General workflow for preclinical efficacy studies of this compound.
References
- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of the nucleoside analog antiviral drug this compound administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Galidesivir Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galidesivir (BCX4430) is a broad-spectrum antiviral agent that has demonstrated efficacy against a wide range of RNA viruses.[1] As an adenosine nucleoside analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1] The development of this compound analogs presents a promising avenue for the discovery of novel antiviral therapeutics with improved potency, selectivity, and pharmacokinetic profiles. High-throughput screening (HTS) assays are essential tools in this endeavor, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.
These application notes provide detailed protocols for both cell-based and biochemical HTS assays tailored for the screening of this compound analogs. The methodologies are designed to be robust, scalable, and amenable to automation, facilitating efficient drug discovery workflows.
Mechanism of Action of this compound
This compound is a prodrug that is converted intracellularly into its active triphosphate form. This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp. The incorporation of the this compound triphosphate leads to premature chain termination, thereby halting viral RNA synthesis and subsequent replication.
Data Presentation: In Vitro Antiviral Activity of this compound and Analogs
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and representative analogs against various RNA viruses. This data serves as a benchmark for the evaluation of novel compounds identified through HTS campaigns.
Table 1: Antiviral Activity and Cytotoxicity of this compound against Various RNA Viruses
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Arenaviridae | Lassa virus | Vero | 43.0 | >100 | >2.3 |
| Junin virus | Vero | 42.2 | >100 | >2.4 | |
| Bunyaviridae | Rift Valley fever virus | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 |
| Coronaviridae | SARS-CoV | Vero | 57.7 | >200 | >3.5 |
| MERS-CoV | Vero | 68.4 | >200 | >2.9 | |
| Filoviridae | Marburg virus | Vero | 4.4 - 6.7 | >200 | >29.9 - >45.5 |
| Ebola virus | HeLa | 3 - 12 | >200 | >16.7 - >66.7 | |
| Orthomyxoviridae | Influenza A virus | MDCK | 1 - 5 | >1000 | >200 - >1000 |
| Influenza B virus | MDCK | 1 - 5 | >1000 | >200 - >1000 | |
| Paramyxoviridae | Measles virus | Vero76 | 1.8 | >1000 | >555.6 |
Table 2: Antiviral Activity and Cytotoxicity of this compound Analogs
| Compound | Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Rift Valley Fever Virus | Huh7 | 1000 - 5000 | >100 | >20 - >100 |
| Compound 1 (8-aza-9-deaza-adenosine analog) | Rift Valley Fever Virus | Huh7 | 1000 - 5000 | 9 | <9 |
| Compound 2 (4-aminopyrrolo[2,1-f][2][3][4]-triazine analog) | Rift Valley Fever Virus | Huh7 | 100 - 400 | 3 - 4 | 7.5 - 40 |
| This compound | La Crosse Virus | RAW264.7 | >5000 | >100 | - |
| Compound 1 (8-aza-9-deaza-adenosine analog) | La Crosse Virus | RAW264.7 | >5000 | 3 | - |
| Compound 2 (4-aminopyrrolo[2,1-f][2][3][4]-triazine analog) | La Crosse Virus | RAW264.7 | 100 - 400 | 3 - 4 | 7.5 - 40 |
Experimental Protocols
Protocol 1: Cell-Based High-Throughput Screening Assay using a Reporter Virus
This protocol describes a cell-based HTS assay using a recombinant virus expressing a reporter gene (e.g., luciferase or green fluorescent protein) to quantify viral replication. Inhibition of viral replication by a test compound results in a decrease in reporter signal.
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero, Huh-7, A549)
-
Recombinant virus expressing a reporter gene
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., this compound)
-
384-well clear-bottom, black-walled plates
-
Reporter gene detection reagent (e.g., luciferase substrate, fluorescence plate reader)
-
Automated liquid handling systems
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend host cells in cell culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of the test compounds and positive control in an appropriate solvent (e.g., DMSO).
-
Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates. The final concentration of DMSO should be kept below 0.5% to minimize cytotoxicity.
-
Include wells with DMSO only as a negative control (vehicle control).
-
Incubate the plates for 1-2 hours at 37°C.
-
-
Virus Infection:
-
Dilute the reporter virus stock in cell culture medium to a predetermined multiplicity of infection (MOI) that gives a robust reporter signal without causing significant cell death within the assay timeframe.
-
Add 10 µL of the diluted virus to each well, except for the mock-infected control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Reporter Gene Measurement:
-
Equilibrate the plates to room temperature.
-
Add the appropriate reporter gene detection reagent according to the manufacturer's instructions (e.g., for a luciferase reporter, add luciferase substrate).
-
Measure the reporter signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the vehicle control.
-
Determine the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic equation.
-
A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
-
Protocol 2: Biochemical High-Throughput Screening Assay for RdRp Inhibition
This protocol describes a biochemical HTS assay that directly measures the activity of the viral RdRp enzyme. The assay is based on the detection of double-stranded RNA (dsRNA) synthesis using a fluorescent intercalating dye.
Materials:
-
Purified recombinant viral RdRp enzyme complex.
-
Single-stranded RNA template (e.g., poly(A) or a specific viral RNA sequence).
-
Nucleoside triphosphates (NTPs).
-
Test compounds (this compound analogs) dissolved in DMSO.
-
Positive control inhibitor (e.g., the triphosphate form of this compound).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Fluorescent dsRNA-binding dye (e.g., PicoGreen).
-
384-well black, low-volume plates.
-
Automated liquid handling systems.
-
Fluorescence plate reader.
Procedure:
-
Compound Dispensing:
-
Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the test compounds and positive control in DMSO into the wells of a 384-well plate.
-
Include DMSO-only wells as a negative control.
-
-
Enzyme and Template Addition:
-
Prepare a master mix containing the RdRp enzyme and the RNA template in assay buffer.
-
Dispense 5 µL of the enzyme/template mix into each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of RNA Synthesis:
-
Prepare a solution of NTPs in assay buffer.
-
Add 5 µL of the NTP solution to each well to initiate the polymerization reaction.
-
Incubate the plate at 30°C for 60-120 minutes.
-
-
Detection of dsRNA:
-
Prepare a solution of the fluorescent dsRNA-binding dye in an appropriate buffer.
-
Add 10 µL of the dye solution to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for PicoGreen).
-
-
Data Analysis:
-
Calculate the percentage of RdRp inhibition for each compound concentration relative to the vehicle control.
-
Determine the 50% inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Cell-based HTS workflow.
Caption: Biochemical HTS workflow.
References
- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methods for quantifying Galidesivir and its metabolites in biological samples
Application Notes and Protocols for the Bioanalysis of the Broad-Spectrum Antiviral Agent
This document provides detailed methodologies for the quantitative analysis of Galidesivir (BCX4430), a promising broad-spectrum antiviral agent, and its metabolites in biological samples. The protocols are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of this compound.
Introduction
This compound is an adenosine nucleoside analog that demonstrates potent antiviral activity against a wide range of RNA viruses. It functions as a prodrug, undergoing intracellular phosphorylation to its active triphosphate form, BCX4430-TP. This active metabolite is then incorporated into the viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination and inhibition of viral replication.[1][2] Accurate quantification of this compound and its phosphorylated metabolites in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy.
Metabolic Pathway of this compound
This compound is metabolized intracellularly by host cell kinases to its pharmacologically active triphosphate form. The primary metabolic pathway is a sequential phosphorylation process.
Figure 1: Metabolic activation pathway of this compound.
Quantitative Analysis of this compound in Human Plasma and Urine
This section details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma and urine.[1]
Summary of Quantitative Data
| Parameter | Plasma | Urine |
| Assay Range | 5.0 to 3500 ng/mL | 5 to 3500 ng/mL & 50 to 25000 ng/mL |
| Sample Volume | 25 µL - 100 µL | Not Specified |
| Internal Standard | Deuterated this compound | Deuterated this compound |
| Interassay Variability | < 10% | < 10% |
| Table 1: Summary of Bioanalytical Method Parameters for this compound Quantification.[1] |
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound analytical standard
-
Deuterated this compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
-
Human urine
3.2.2. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 25-100 µL of plasma or urine sample.
-
Add the internal standard solution (Deuterated this compound).
-
Add 5 volumes of a cold acetonitrile/water mixture to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3.2.3. LC-MS/MS Conditions
-
HPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity BEH Amide (dimensions not specified)[1]
-
Mobile Phase A: 50 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution program should be optimized to ensure sufficient separation of this compound from endogenous matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS/MS Transitions:
3.2.4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, and stability.[3]
Proposed Method for Quantification of this compound Phosphorylated Metabolites in Intracellular Matrices
Direct quantification of the phosphorylated metabolites of this compound, particularly the triphosphate form, is challenging due to their high polarity and low abundance. The following protocol is a proposed method based on established techniques for the analysis of other nucleoside triphosphates and has not been specifically validated for this compound.[4][5]
Experimental Protocol
4.1.1. Materials and Reagents
-
Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell lines
-
Cold 70% Methanol
-
Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE) cartridges
-
Ammonium acetate
-
Dichloromethane
-
Methanol
-
LC-MS grade water
-
Ion-pairing reagents (e.g., hexylamine, diethylamine)
-
This compound triphosphate analytical standard (if available)
4.1.2. Sample Preparation (Intracellular Extraction and SPE)
-
Isolate PBMCs from whole blood using a standard density gradient centrifugation method.
-
Lyse a known number of cells (e.g., 1 x 10^6 cells) with cold 70% methanol to quench metabolic activity and precipitate proteins.
-
Centrifuge to pellet cellular debris.
-
Load the supernatant onto a pre-conditioned SAX SPE cartridge.
-
Wash the cartridge with 10 mM ammonium acetate to remove neutral and basic compounds.
-
Perform a second wash with dichloromethane.
-
Elute the phosphorylated metabolites with methanol.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in an appropriate volume of LC-MS grade water for analysis.
4.1.3. LC-MS/MS Conditions (Ion-Pairing Chromatography)
-
HPLC System: As above.
-
Column: A porous graphitic carbon column (e.g., Hypercarb) or a C18 column suitable for ion-pairing chromatography.
-
Mobile Phase: A gradient of an aqueous mobile phase containing an ion-pairing reagent (e.g., 5 mM hexylamine and 0.4% diethylamine) and an organic mobile phase (e.g., acetonitrile).
-
Mass Spectrometer: As above.
-
Ionization Mode: ESI, negative mode.
-
MS/MS Transitions: These would need to be determined by direct infusion of the this compound triphosphate standard. The precursor ion would be the [M-H]- ion of BCX4430-TP, and product ions would likely correspond to the loss of phosphate groups.
Workflow for Intracellular Metabolite Analysis
Figure 2: Experimental workflow for intracellular this compound metabolite analysis.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables to allow for easy comparison between different biological matrices, time points, or dosing regimens. Calibration curves should be constructed using appropriate regression models, and quality control samples should be included in each analytical run to ensure the accuracy and precision of the results.
Conclusion
The methods described in these application notes provide a framework for the robust quantification of this compound and its metabolites in biological samples. The validated HPLC-MS/MS method for the parent drug in plasma and urine is suitable for pharmacokinetic studies. The proposed method for the intracellular analysis of phosphorylated metabolites, while requiring further validation, offers a starting point for investigating the intracellular disposition and activation of this compound. These analytical tools are essential for advancing the development of this promising antiviral agent.
References
- 1. Development and validation of an LC-MS/MS method for simultaneous determination of remdesivir and its hydrolyzed metabolite and nucleoside, and its application in a pharmacokinetic study of normal and diabetic nephropathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Potency of Galidesivir in Vero Cell Lines
This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering lower-than-expected potency of Galidesivir in Vero cell lines during their antiviral assays.
Troubleshooting Guide
This guide addresses specific issues that may lead to the observation of low this compound potency in Vero cells.
Problem 1: Observed EC50 values for this compound are high (low potency) in our Vero cell-based antiviral assay.
Possible Cause 1: Inefficient intracellular phosphorylation of this compound in Vero cells.
This compound is a prodrug that requires conversion by host cell kinases into its active triphosphate form (BCX4430-TP) to inhibit viral RNA-dependent RNA polymerase (RdRp).[1][2][3] It is well-documented that Vero cells phosphorylate this compound to its active triphosphate form inefficiently.[1][4] This leads to lower intracellular concentrations of the active compound and consequently, reduced antiviral activity.
Suggested Solutions:
-
Acknowledge the inherent limitation: Be aware that lower potency in Vero cells is an expected outcome for this compound.[1]
-
Consider alternative cell lines: For mechanism-of-action studies or to determine the maximal potential potency of this compound, consider using cell lines that are more efficient at phosphorylating the compound, such as Huh-7 cells.[1]
-
Focus on relative potency: If Vero cells are required for your viral model, focus on the relative potency of this compound compared to other compounds tested under the same conditions rather than the absolute EC50 value.
-
In vivo correlation: Remember that in vitro results in Vero cells may not directly correlate with in vivo potency, as this compound is often more efficiently metabolized in animal models.[1][2]
Possible Cause 2: High expression of efflux pumps in Vero cells.
Vero cells are known to express high levels of multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (Pgp).[5] This ATP-dependent efflux pump can actively transport compounds out of the cell, reducing the intracellular concentration of this compound and thus its antiviral effect.[5]
Suggested Solutions:
-
Use of Pgp inhibitors: Consider co-incubating the cells with a known Pgp inhibitor to determine if efflux is contributing to the low potency. This can help to clarify if the issue is solely metabolic or also related to drug transport.
-
Utilize Pgp knockout Vero cells: A Pgp gene knockout VeroE6 cell line has been developed to circumvent the issue of drug efflux.[5] Utilizing this cell line can provide a more accurate assessment of a compound's intrinsic antiviral activity.[5]
Possible Cause 3: Suboptimal experimental conditions.
While the primary issue with this compound in Vero cells is metabolic, suboptimal assay conditions can further contribute to poor results.
Suggested Solutions:
-
Optimize cell density: Ensure that the cell monolayer is healthy and at the optimal confluence for viral infection and compound treatment.
-
Verify viral titer: Use a well-characterized and consistent viral stock to ensure reproducible infection.
-
Assess cytotoxicity: Determine the 50% cytotoxic concentration (CC50) of this compound in your Vero cell line to ensure that the concentrations used in the antiviral assay are not toxic to the cells, which could confound the results.
-
Include appropriate controls: Use a positive control antiviral with a known potency in Vero cells to validate the assay system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an adenosine analogue that acts as a broad-spectrum antiviral agent.[6] It functions as a prodrug, meaning it must be metabolized within the host cell to its active form.[7] Host cellular kinases phosphorylate this compound to its triphosphate derivative.[3] This active form mimics the natural adenosine triphosphate (ATP) and is incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[3][7] This incorporation leads to premature termination of the RNA strand, thereby inhibiting viral replication.[7]
Q2: Why is the potency of this compound often lower in Vero cells compared to other cell lines?
A2: The primary reason for the lower potency of this compound in Vero cells is the inefficient conversion of the parent compound to its active triphosphate form.[1][4] This metabolic limitation results in a lower intracellular concentration of the active drug. In contrast, cell lines like Huh-7 are more efficient at this conversion, leading to greater observed antiviral activity.[1]
Q3: What are typical EC50 values for this compound in Vero cells?
A3: The EC50 values for this compound in Vero cells can vary significantly depending on the virus being tested and the specific assay conditions. For example, against Lassa virus and Junin virus, EC50 values of 43.0 μM and 42.2 μM, respectively, have been reported.[1] For SARS-CoV and MERS-CoV, moderate to low activity has been observed.[1] It is important to consult the literature for specific virus-drug combinations.
Q4: Can I increase the potency of this compound in my Vero cell assay?
A4: While you cannot change the inherent metabolic capacity of the Vero cells, you can ensure your assay is optimized to give the most accurate reading possible. This includes optimizing cell health, viral input, and including appropriate controls. To investigate the maximum potential potency, switching to a more metabolically competent cell line like Huh-7 is recommended.[1] If drug efflux is suspected, the use of Pgp inhibitors or a Pgp knockout Vero cell line can be considered.[5]
Q5: How do in vitro results with this compound in Vero cells relate to in vivo efficacy?
A5: There can be a significant disconnect between the in vitro potency of this compound in Vero cells and its efficacy in animal models.[1][2] this compound has demonstrated greater efficacy in vivo than would be predicted by cell culture results, particularly in Vero cells.[1][2] This is attributed to more efficient conversion to the active triphosphate form in vivo, especially in tissues like the liver.[1]
Data Presentation
Table 1: Summary of this compound EC50 Values in Different Cell Lines
| Virus Family | Virus | Cell Line | EC50 (µM) | Selectivity Index (SI) |
| Arenaviridae | Lassa Virus | Vero | 43.0 | >2.3 |
| Arenaviridae | Junin Virus | Vero | 42.2 | >2.4 |
| Bunyaviridae | La Crosse Virus | Vero | <19.2 | >7.5 |
| Bunyaviridae | Rift Valley Fever Virus | Vero | 20.4 - 41.6 | >2.4 - >4.9 |
| Coronaviridae | SARS-CoV | Vero | <39.1 | >5.1 |
| Coronaviridae | MERS-CoV | Vero | <133 | >1.5 |
| Flaviviridae | Yellow Fever Virus | Vero | <21.4 | >7 |
| Paramyxoviridae | Measles Virus | Vero76 | 1.8 | >47.8 |
| Togaviridae | Chikungunya Virus | Vero | 11.2 | >17.9 |
Data compiled from Warren et al., 2014 and other sources.[1][8] The Selectivity Index (SI) is calculated as CC50/EC50.
Experimental Protocols
Protocol 1: General Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in a suitable cell culture medium.
-
Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and add the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, virus-dependent).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Mandatory Visualizations
Caption: Mechanism of action and barriers for this compound in Vero cells.
Caption: Troubleshooting workflow for low this compound potency.
References
- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 4. Activity of this compound in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Published in Antiviral Res: A VeroE6 cell line not requiring Pgp inhibitors to evaluate SARS-CoV-2 antivirals - IMI CARE [imi-care.eu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An Isomer of this compound That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Galidesivir Resistance Mutations in Viral RdRp
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Galidesivir resistance mutations in viral RNA-dependent RNA polymerase (RdRp).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to resistance?
A1: this compound is an adenosine analogue that acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[1][2] Following administration, it is converted by host cell kinases into its active triphosphate form. This active form is then incorporated into the growing viral RNA chain by the viral RdRp, leading to premature chain termination and inhibition of viral replication.[1]
Resistance to this compound can emerge through specific amino acid substitutions in the viral RdRp. These mutations can alter the enzyme's active site, reducing the efficiency of this compound triphosphate incorporation into the viral RNA. For example, a single amino acid substitution in the active site of the Tick-Borne Encephalitis Virus (TBEV) RdRp has been shown to confer resistance to this compound.[1]
Q2: A specific mutation in the Tick-Borne Encephalitis Virus (TBEV) RdRp has been reported to confer resistance to this compound. What is this mutation and what is the expected level of resistance?
A2: A single amino acid substitution, E460D, in the active site of the TBEV RNA-dependent RNA polymerase (RdRp) has been identified as conferring resistance to this compound.[3] This mutation results in an approximately 7-fold decrease in sensitivity to the drug.[1][4]
Q3: We are not observing the expected level of this compound activity against our wild-type virus in cell culture. What could be the issue?
A3: Several factors could contribute to lower-than-expected activity of this compound. One critical factor is the efficiency of its conversion to the active triphosphate form by cellular kinases, which can vary significantly between different cell lines.[1][4] For instance, Vero cells are known to be less efficient in this conversion process, which may result in higher EC50 values.[1][4] Ensure you are using a cell line that efficiently phosphorylates this compound or consider this factor when interpreting your results.
Q4: We have selected for a this compound-resistant virus in our lab. How can we confirm that the resistance is due to a mutation in the RdRp?
A4: To confirm that resistance is mediated by a mutation in the RdRp, you should sequence the RdRp gene of your resistant viral population and compare it to the sequence of the wild-type virus. Any identified mutations should then be further characterized. This can be done by introducing the specific mutation(s) into a wild-type infectious clone of the virus using reverse genetics. The resulting recombinant virus can then be tested for its susceptibility to this compound in a cell-based assay to confirm that the mutation is solely responsible for the resistant phenotype.
Q5: Does the development of resistance to this compound affect the virus's fitness?
A5: Yes, the development of resistance to this compound can be associated with a loss of viral fitness. For example, the E460D mutation in the TBEV RdRp, which confers this compound resistance, has been shown to lead to a considerable loss of viral fitness in vivo.[1][4]
Troubleshooting Guides
Problem: Inconsistent EC50 values for this compound in our cell-based assays.
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | The efficiency of this compound phosphorylation to its active triphosphate form can differ between cell lines.[1][4] Use a consistent cell line and passage number for all experiments. If possible, use a cell line known to efficiently metabolize this compound. |
| Assay Conditions | Inconsistencies in cell seeding density, virus multiplicity of infection (MOI), or incubation times can lead to variable results. Standardize all assay parameters and include appropriate controls in every experiment. |
| Compound Stability | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Problem: Difficulty in selecting for this compound-resistant mutants.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Pressure | The concentration of this compound may be too low to effectively select for resistant variants. Gradually increase the drug concentration with each passage. |
| High Genetic Barrier to Resistance | Some viruses may have a high genetic barrier to developing resistance to a particular drug, meaning multiple mutations may be required. Continue passaging for an extended period. |
| Loss of Viral Fitness | Resistance mutations may lead to a significant loss of viral fitness, preventing the resistant mutants from outcompeting the wild-type virus. Monitor viral titers at each passage and adjust the MOI if necessary. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Against Various Wild-Type RNA Viruses
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Arenaviridae | Lassa Virus | HeLa | 43.0 | [4] |
| Junin Virus | HeLa | 42.2 | [4] | |
| Bunyaviridae | Rift Valley Fever Virus | Vero | 20.4 - 41.6 | [1] |
| Coronaviridae | MERS-CoV | Vero E6 | 68.4 | [4] |
| SARS-CoV | Vero 76 | 57.7 | [4] | |
| Filoviridae | Marburg Virus | HeLa | 4.4 - 6.7 | [1] |
| Ebola Virus | HeLa | 11.8 | [4] | |
| Sudan Virus | HeLa | 3.4 | [4] | |
| Flaviviridae | Tick-Borne Encephalitis Virus | PS | 1.5 | [4] |
| Dengue Virus | Vero 76 | 32.8 | [4] | |
| West Nile Virus | PS | 2.3 | [1] | |
| Japanese Encephalitis Virus | Vero 76 | 43.6 | [4] | |
| Orthomyxoviridae | Influenza A Virus | MDCK | 10.7 | [4] |
| Paramyxoviridae | Nipah Virus | HeLa | 41.9 | [4] |
| Measles Virus | Vero 76 | 6.19 | [4] | |
| Pneumoviridae | Respiratory Syncytial Virus | MA104 | 11.0 | [4] |
Table 2: this compound Resistance in Tick-Borne Encephalitis Virus (TBEV)
| Viral Strain | RdRp Mutation | EC50 (µM) | Fold Resistance | Reference |
| Wild-Type | None | ~0.95 | 1 | [5] |
| Resistant Mutant 1 | E460D | ~6.66 | ~7 | [5] |
| Resistant Mutant 2 | E460D/Y453H | ~7.20 | ~7.6 | [5] |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant Virus
This protocol describes a general method for selecting for antiviral resistance by serial passage of a virus in the presence of increasing concentrations of the antiviral agent.
Materials:
-
Susceptible host cell line
-
Wild-type virus stock of known titer
-
This compound
-
Cell culture medium and supplements
-
96-well and 24-well cell culture plates
-
Standard cell culture equipment
Procedure:
-
Initial Infection: Seed a 24-well plate with host cells to form a confluent monolayer. Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) (e.g., 0.01-0.1).
-
Drug Treatment: After viral adsorption, add fresh medium containing this compound at a concentration equal to the EC50 value. Also, set up a control well with no drug.
-
Incubation and Observation: Incubate the plate under optimal conditions for viral replication. Monitor the cells daily for the development of cytopathic effect (CPE).
-
Virus Harvest: When significant CPE is observed in the drug-treated well (or at a predetermined time point), harvest the supernatant containing the progeny virus.
-
Subsequent Passages: Use the harvested virus to infect fresh cell monolayers. In this and subsequent passages, gradually increase the concentration of this compound (e.g., 2-fold, 5-fold, 10-fold increases).
-
Monitoring Resistance: At each passage, titrate the harvested virus to monitor for any changes in viral titer. Once the virus can replicate efficiently in the presence of high concentrations of this compound, perform a cell-based assay (e.g., plaque reduction assay) to determine the EC50 value and compare it to that of the wild-type virus.
-
Genotypic Analysis: If a significant increase in the EC50 is observed, extract viral RNA from the resistant population and sequence the RdRp gene to identify potential resistance mutations.
Protocol 2: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayers of a susceptible cell line in 6-well or 12-well plates
-
Virus stock
-
This compound
-
Cell culture medium
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Serial Dilutions: Prepare serial dilutions of this compound in cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1-2 hours to allow for viral adsorption.
-
Drug Treatment: Remove the virus inoculum and add the different dilutions of this compound to the respective wells. Include a "no drug" control.
-
Overlay: After a short incubation with the drug, remove the medium and add the overlay medium to each well.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (this will vary depending on the virus).
-
Staining and Counting: Once plaques are visible, fix the cells and stain them with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the "no drug" control. Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Mechanism of this compound resistance in viral RdRp.
References
- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride | RNA Polymerase | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Intracellular Galidesivir Phosphorylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal intracellular phosphorylation of Galidesivir (BCX4430).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and why is intracellular phosphorylation crucial?
A1: this compound is an adenosine nucleoside analog that acts as a broad-spectrum antiviral agent.[1] Its antiviral activity is dependent on its conversion within the host cell to its active triphosphate form, this compound-triphosphate (Gal-TP).[1][2][3] This conversion is a three-step process catalyzed by host cellular kinases.[1][4][5] Gal-TP then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination of the nascent viral RNA and subsequent inhibition of viral replication.[1][5][6] Without efficient intracellular phosphorylation, this compound remains in its inactive prodrug form and cannot exert its antiviral effect.
Q2: We are observing low antiviral efficacy of this compound in our cell line. What could be the underlying reason?
A2: Low antiviral efficacy of this compound is often linked to inefficient intracellular phosphorylation to its active triphosphate form.[1] The expression and activity of the required host cell kinases can vary significantly between different cell types. For instance, Vero cells are known to have a reduced capacity to phosphorylate this compound, which may result in higher EC50 values compared to other cell lines.[1] It is crucial to select a cell line with a robust capacity for nucleoside analog phosphorylation or to take steps to enhance this process.
Q3: Which host cell kinases are responsible for the phosphorylation of this compound?
A3: While the specific kinases for this compound have not been definitively identified in all literature, based on its structure as an adenosine analog, the phosphorylation cascade is likely mediated by the following enzymes in the nucleoside salvage pathway:
-
Monophosphorylation: Adenosine kinase (ADK) is the probable enzyme responsible for the first phosphorylation step, converting this compound to this compound-monophosphate (Gal-MP). ADK is a key enzyme in adenosine metabolism and is known to phosphorylate various adenosine analogs.
-
Diphosphorylation: UMP-CMP kinase (CMPK) is a likely candidate for the second phosphorylation, converting Gal-MP to this compound-diphosphate (Gal-DP). Human UMP-CMP kinase is known to phosphorylate a variety of nucleoside monophosphate analogs.[1]
-
Triphosphorylation: Nucleoside diphosphate kinase (NDPK) is the enzyme that typically catalyzes the final step, converting Gal-DP to the active this compound-triphosphate (Gal-TP).[2][7][8][9] NDPKs are generally promiscuous and phosphorylate a wide range of natural and analog nucleoside diphosphates.[7][8][9]
Q4: Are there any known strategies to enhance the intracellular phosphorylation of this compound?
A4: Yes, several strategies can be employed to potentially enhance the intracellular levels of Gal-TP:
-
Cell Line Selection: Utilize cell lines known to have high levels of nucleoside kinase activity. Liver-derived cell lines, for example, may show more efficient phosphorylation.[1]
-
Modulation of Kinase Activity: While specific activators for the kinases in the this compound phosphorylation pathway are not well-established for this purpose, exploring compounds that can upregulate the expression or activity of adenosine kinase could be a research direction.
-
Prodrug Approaches: A common strategy for other nucleoside analogs is the use of phosphoramidate or other prodrug forms that deliver the monophosphate metabolite directly into the cell, bypassing the often rate-limiting first phosphorylation step. While specific prodrugs for this compound are not commercially available, this remains a key area for drug development.
-
Nanoparticle Delivery: Encapsulating this compound in nanoparticles could potentially improve its cellular uptake and intracellular concentration, thereby increasing the substrate availability for kinase-mediated phosphorylation.
Q5: We are observing cytotoxicity in our experiments with this compound. Could this be related to its phosphorylation?
A5: While this compound generally has a favorable selectivity index, cytotoxicity can occur, particularly at higher concentrations. This could be due to several factors, including the off-target effects of the parent compound or its phosphorylated metabolites. Accumulation of the triphosphate form could potentially interfere with host cellular polymerases, although it has shown a preference for viral RdRp.[1] It is essential to determine the CC50 (50% cytotoxic concentration) in your specific cell line and use concentrations well below this value for antiviral assays.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected levels of intracellular this compound-triphosphate (Gal-TP).
| Possible Cause | Troubleshooting Steps |
| Low Kinase Activity in Cell Line | 1. Switch to a different cell line known for higher metabolic activity (e.g., Huh-7, HepG2). 2. Confirm the metabolic health of your cells; ensure they are in the logarithmic growth phase. |
| Suboptimal Drug Exposure Time | 1. Optimize the incubation time with this compound. The formation of the triphosphate is a time-dependent process. 2. Perform a time-course experiment to determine the peak intracellular Gal-TP concentration. |
| Cell Lysis and Extraction Inefficiency | 1. Ensure rapid and complete cell lysis to quench enzymatic activity and prevent degradation of phosphorylated metabolites. 2. Use a validated extraction protocol, such as cold methanol precipitation, and keep samples on ice or at -80°C. |
| Degradation of Phosphorylated Metabolites | 1. Work quickly and at low temperatures during sample preparation. 2. Avoid repeated freeze-thaw cycles of cell lysates. |
Issue: High variability in antiviral efficacy (EC50 values) across experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Density | 1. Standardize cell seeding density and ensure consistent cell viability across experiments. 2. Regularly test for mycoplasma contamination. |
| Variability in Drug Concentration | 1. Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. 2. Verify the concentration of the this compound stock solution. |
| Assay-Specific Variability | 1. Ensure consistent virus titer and multiplicity of infection (MOI) in all experiments. 2. Use appropriate controls, including a positive control antiviral, to monitor assay performance. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cell lines against different viruses. The variability in EC50 values can, in part, be attributed to the differing capacities of these cell lines to phosphorylate this compound.
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Filoviridae | Marburg virus | HeLa | 4.4 - 6.7 | >200 | 38 - 55 | [1] |
| Filoviridae | Ebola virus | HeLa | 11.8 | >100 | >8.5 | [1] |
| Filoviridae | Sudan virus | HeLa | 3.4 | >100 | >29.4 | [1] |
| Flaviviridae | Dengue virus | Vero 76 | 32.8 | >295 | >9.0 | [1] |
| Flaviviridae | Japanese Encephalitis virus | Vero 76 | 43.6 | >100 | >2.3 | [1] |
| Paramyxoviridae | Measles virus | Vero 76 | 6.19 | >297 | >47.8 | [1] |
| Pneumoviridae | Respiratory Syncytial Virus | MA104 | 11.0 | >90 | >8.1 | [1] |
Experimental Protocols
Protocol for Quantification of Intracellular this compound-Triphosphate (Gal-TP) by HPLC-MS/MS
This protocol is adapted from established methods for quantifying intracellular nucleoside analog triphosphates and should be optimized for your specific experimental conditions.
1. Cell Culture and Treatment: a. Seed cells in a 6-well plate at a density that will result in ~80-90% confluency at the time of harvest. b. Treat cells with the desired concentration of this compound for the optimized duration. Include untreated control wells.
2. Cell Harvesting and Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 500 µL of ice-cold 70% methanol to each well to lyse the cells and precipitate proteins. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate at -20°C for at least 30 minutes.
3. Extraction of Nucleotides: a. Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant containing the intracellular metabolites to a new tube. c. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
4. Sample Reconstitution: a. Reconstitute the dried extract in 100 µL of mobile phase A (see HPLC-MS/MS conditions below). b. Vortex thoroughly and centrifuge to pellet any insoluble material. c. Transfer the supernatant to an HPLC vial with a low-volume insert.
5. HPLC-MS/MS Analysis: a. HPLC System: A UHPLC system capable of gradient elution. b. Column: A suitable column for polar analyte separation, such as a Hypercarb or a C18 column with an ion-pairing reagent. c. Mobile Phase A: 5 mM hexylamine and 0.4% diethylamine in water, adjusted to a neutral pH with acetic acid (ion-pairing conditions). d. Mobile Phase B: Acetonitrile. e. Gradient: Develop a gradient from a low percentage of mobile phase B to a higher percentage to elute the highly polar triphosphate. f. Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. g. MRM Transitions: Determine the specific parent and product ion transitions for this compound-triphosphate. h. Quantification: Use a standard curve prepared with synthesized this compound-triphosphate of known concentrations.
Visualizations
Caption: Proposed intracellular phosphorylation pathway of this compound.
Caption: Experimental workflow for quantifying intracellular Gal-TP.
Caption: Troubleshooting logic for low intracellular Gal-TP levels.
References
- 1. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 4. Reaction of human UMP‐CMP kinase with natural and analog substrates [ouci.dntb.gov.ua]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 7. Improving nucleoside diphosphate kinase for antiviral nucleotide analogs activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleoside diphosphate kinase and the activation of antiviral phosphonate analogs of nucleotides: binding mode and phosphorylation of tenofovir derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral nucleoside analogs phosphorylation by nucleoside diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Galidesivir Technical Support Center: Mitigating Off-Target Effects in Host Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential off-target effects of Galidesivir during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an adenosine nucleoside analog that acts as a broad-spectrum antiviral agent.[1][2] Its primary mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[1][3] Following administration, this compound is metabolized within the host cell to its active triphosphate form (this compound triphosphate or Gal-TP).[4] Gal-TP then competes with the natural nucleotide adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RdRp.[4] Incorporation of Gal-TP leads to premature chain termination, thus halting viral replication.[2]
Q2: What are the known on-target IC50 values for this compound's active form?
The active form of this compound, this compound triphosphate (Gal-TP), has been shown to inhibit the RdRp of various RNA viruses. For instance, in in vitro assays, Gal-TP was equipotent against Dengue-2 and Zika virus polymerases with IC50 values of 42 ± 12 μM and 47 ± 5 μM, respectively, at an ATP concentration of 20 μM.[4][5]
Q3: What are the potential off-target effects of this compound in host cells?
As a nucleoside analog, this compound has the potential for off-target effects, primarily through interaction with host cell polymerases and potential mitochondrial toxicity.[6][7][8] While clinical trials have shown this compound to be generally safe and well-tolerated, in vitro studies are crucial to characterize any potential off-target activity.[9][10] Potential off-targets include:
-
Host DNA and RNA Polymerases: There is a theoretical risk that Gal-TP could be recognized as a substrate by host polymerases, including mitochondrial RNA polymerase (POLRMT) and DNA polymerase gamma (Pol γ), which could interfere with mitochondrial DNA replication and transcription.[7]
-
Kinases: Off-target inhibition of host cell kinases is a common concern with small molecule inhibitors. However, specific data on this compound's kinome profile is not publicly available.
-
Mitochondrial Function: Inhibition of mitochondrial polymerases or other mitochondrial proteins can lead to mitochondrial dysfunction, manifesting as decreased ATP production, increased reactive oxygen species (ROS), and altered mitochondrial morphology.[6][11]
Q4: What is the selectivity profile of this compound for viral RdRp over host polymerases?
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound and provides strategies to mitigate potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action(s) |
| Unexpected Cell Toxicity or Reduced Proliferation | Inhibition of host DNA/RNA polymerases or general cytotoxicity. | 1. Determine the CC50 of this compound in your specific cell line. 2. Use this compound at concentrations well below the CC50 for antiviral assays. 3. Perform cell viability assays in parallel with antiviral experiments. |
| Decreased Mitochondrial Respiration or ATP Levels | Mitochondrial toxicity due to inhibition of POLRMT or Pol γ. | 1. Culture cells in galactose medium to force reliance on oxidative phosphorylation and sensitize them to mitochondrial toxins. 2. Measure mitochondrial membrane potential using fluorescent dyes (e.g., TMRM, JC-1). 3. Quantify mitochondrial DNA (mtDNA) content via qPCR. |
| Altered Gene Expression Unrelated to Viral Infection | Off-target effects on host cell signaling pathways or transcription factors. | 1. Perform RNA-sequencing on this compound-treated and untreated cells (in the absence of viral infection) to identify differentially expressed genes. 2. Validate key gene expression changes using RT-qPCR. |
| Inconsistent Antiviral Efficacy Across Different Cell Lines | Varied intracellular conversion of this compound to its active triphosphate form. | 1. Quantify intracellular Gal-TP levels using LC-MS/MS. 2. Select cell lines known to have efficient nucleoside analog phosphorylation for primary screening. |
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against Various RNA Viruses
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Arenaviridae | Lassa Virus | Vero | 43.0 | >100 | >2.3 | [1] |
| Arenaviridae | Junin Virus | Vero | 42.2 | >100 | >2.4 | [1] |
| Bunyaviridae | Rift Valley Fever Virus | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 | [1] |
| Coronaviridae | SARS-CoV | Vero | >19.6 | >100 | >5.1 | [1] |
| Coronaviridae | MERS-CoV | Vero | >66.7 | >100 | >1.5 | [1] |
| Filoviridae | Marburg Virus | Vero | 4.4 - 6.7 | >200 | >29.9 - >45.5 | [1] |
| Flaviviridae | Dengue Virus | Vero | 10.3 | >333 | >32.3 | [1] |
| Flaviviridae | Zika Virus | Vero | 13.6 | >333 | >24.5 | [1] |
| Paramyxoviridae | Nipah Virus | Vero | 3.0 | 185 | 61.7 | [1] |
| Togaviridae | Chikungunya Virus | Vero | 16.1 | >333 | >20.7 | [1] |
Table 2: On-Target Inhibition of Viral Polymerases by this compound Triphosphate (Gal-TP)
| Viral Polymerase | Assay Condition | IC50 (µM) | Reference |
| Dengue-2 Virus RdRp | 20 µM ATP | 42 ± 12 | [4][5] |
| Zika Virus RdRp | 20 µM ATP | 47 ± 5 | [4][5] |
Experimental Protocols
Protocol 1: Assessing Mitochondrial Toxicity using a Galactose-Based Cell Culture Model
This protocol is designed to assess the potential mitochondrial toxicity of this compound by forcing cells to rely on oxidative phosphorylation for energy production.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Standard glucose-containing culture medium
-
Galactose-containing culture medium (glucose-free DMEM supplemented with 10 mM galactose and 1 mM sodium pyruvate)
-
This compound stock solution
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Mitochondrial membrane potential dye (e.g., TMRM)
-
DNA extraction kit
-
Primers for mitochondrial and nuclear DNA (for qPCR)
Procedure:
-
Cell Culture Adaptation: Culture cells in standard glucose-containing medium. For the experiment, switch to galactose-containing medium for at least 24 hours prior to drug treatment to allow for metabolic adaptation.
-
Drug Treatment: Seed cells in 96-well plates in galactose-containing medium. Treat with a serial dilution of this compound for 48-72 hours. Include a vehicle control.
-
Cell Viability Assessment: Measure cell viability using a luminescent ATP-based assay according to the manufacturer's instructions.
-
Mitochondrial Membrane Potential Measurement: In a parallel plate, treat cells as described above. During the last 30 minutes of incubation, add TMRM to the medium. Measure fluorescence using a plate reader.
-
mtDNA Content Quantification: Extract total DNA from treated and control cells. Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M). Calculate the relative mtDNA copy number normalized to nuclear DNA.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the engagement of this compound with its intended target (viral RdRp) and to identify potential off-targets in intact cells.
Materials:
-
Virus-infected cells
-
This compound
-
PBS
-
Protease inhibitor cocktail
-
Equipment for heating and cooling samples precisely
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the viral RdRp and other potential targets
Procedure:
-
Compound Treatment: Treat virus-infected cells with this compound or vehicle control for a specified time.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.
-
Protein Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific to the viral RdRp. A thermal shift in the presence of this compound indicates target engagement. This can be extended to a proteome-wide analysis using mass spectrometry (CETSA-MS) to identify unknown off-targets.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for mitigating off-target effects.
References
- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. research.sahmri.org.au [research.sahmri.org.au]
- 7. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug this compound Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondria analysis for investigating toxicity of antiretroviral drugs. [iris.unimore.it]
Galidesivir In Vivo Delivery & Bioavailability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with Galidesivir, focusing on its in vivo delivery and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the current status of this compound's formulation development?
A1: this compound (also known as BCX4430) has been primarily developed for parenteral administration, with completed Phase 1 clinical trials for both intramuscular (IM) and intravenous (IV) routes in healthy volunteers.[1][2][3][4] These studies have shown the drug to be generally safe and well-tolerated.[1][2] The development focus has been on its use as a broad-spectrum antiviral for severe viral infections where oral administration may not be the primary route of delivery.[3]
Q2: Has an oral formulation of this compound been developed?
A2: Based on publicly available literature, there is limited information on the development of a stable and bioavailable oral formulation of this compound. One study briefly mentions "peroral administration" in a mouse model of Ebola virus with high survival rates, but specific details regarding the formulation, dosage, and bioavailability were not provided.[5] The inherent physicochemical properties of nucleoside analogs like this compound, such as high polarity, often lead to poor oral bioavailability.[5][6] Researchers should be aware that significant formulation development would likely be required to achieve therapeutic oral bioavailability.
Q3: What are the known physicochemical properties of this compound relevant to formulation?
A3: this compound is an adenosine nucleoside analog.[1][3][7] The dihydrochloride salt is reported to be soluble in water (up to 100 mM) and DMSO (up to 50 mM). Its polar nature, a common characteristic of nucleoside analogs, presents a challenge for passive diffusion across the intestinal membrane, which is a primary reason for the focus on parenteral routes of administration.
Q4: What are the primary challenges in improving the bioavailability of this compound?
A4: The main challenges are typical for nucleoside analogs:
-
Low Oral Bioavailability: Due to its polarity, this compound likely has low passive permeability across the gastrointestinal tract.
-
First-Pass Metabolism: While specific data for this compound is limited, nucleoside analogs can be subject to degradation by enzymes in the gut and liver, reducing the amount of active drug reaching systemic circulation.
-
Cellular Uptake: Efficient transport into target cells is necessary for its antiviral activity, as it needs to be phosphorylated intracellularly to its active triphosphate form.[1][7]
Q5: What general strategies could be explored to improve the oral bioavailability of this compound?
A5: While specific studies on this compound are scarce, general strategies for improving the oral bioavailability of nucleoside analogs could be applicable:
-
Prodrug Approach: Chemical modification of this compound to create a more lipophilic prodrug could enhance its absorption. The prodrug would then be converted to the active this compound in the body.
-
Formulation Technologies: Advanced formulation strategies such as lipid-based delivery systems (e.g., nanoemulsions), polymeric nanoparticles, or co-crystals could protect the drug from degradation and enhance its absorption.
-
Permeation Enhancers: Co-administration with agents that transiently increase the permeability of the intestinal epithelium could improve absorption, though this approach requires careful safety evaluation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or variable plasma concentrations after IM injection | - Improper injection technique- Issues with formulation stability or solubility- Animal-specific physiological differences | - Ensure proper injection depth and site rotation.- Visually inspect the formulation for precipitation before injection. Prepare fresh solutions as needed.- Increase the number of animals per group to account for biological variability. |
| Precipitation observed in intravenous formulation | - Incorrect solvent or pH- Concentration exceeds solubility limit- Incompatible excipients | - this compound dihydrochloride is soluble in water. For animal studies, Lactated Ringer's Solution (LRS) or Phosphate Buffered Saline (PBS) have been used as vehicles.[8] Ensure the pH of the final solution is appropriate.- Refer to solubility data and prepare concentrations accordingly.- Avoid using excipients that have not been validated for use with this compound. |
| Inconsistent results in animal efficacy studies | - Variability in viral challenge dose- Timing of treatment initiation- Inadequate drug exposure | - Standardize the viral challenge procedure and dose.- Adhere strictly to the planned treatment initiation timeline post-infection, as efficacy is often time-dependent.[5][9]- Confirm drug exposure levels through pharmacokinetic analysis in a satellite group of animals. |
| Difficulty dissolving this compound for formulation | - Use of incorrect salt form- Inappropriate solvent | - Use the dihydrochloride salt for aqueous formulations.- Refer to the solubility data; water and DMSO are effective solvents. For in vivo use, ensure the final vehicle is biocompatible. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single Dose)
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Half-life (t½) (h) |
| Intramuscular (IM) | 0.3 | 200 (62) | 0.25 (0.25-0.5) | 901 (278) | ND |
| 0.75 | 455 (151) | 0.25 (0.25-0.5) | 2,130 (610) | ND | |
| 1.8 | 1,020 (220) | 0.25 (0.25-0.5) | 5,520 (1,310) | ND | |
| 4.0 | 2,050 (540) | 0.25 (0.25-0.5) | 12,000 (2,700) | ND | |
| 7.0 | 3,380 (1,010) | 0.25 (0.25-0.5) | 20,400 (4,700) | ND | |
| 10.0 | 4,680 (1,150) | 0.25 (0.25-0.5) | 27,400 (4,770) | ND | |
| Intravenous (IV) | 5 | 5,550 (1,110) | 1.0 (1.0-1.0) | 13,300 (1,800) | 104 (23) |
| 10 | 11,500 (2,300) | 1.0 (1.0-1.0) | 27,400 (3,600) | 115 (26) | |
| 15 | 16,300 (2,900) | 1.0 (1.0-1.0) | 36,900 (5,200) | 175 (47) | |
| 20 | 20,500 (3,600) | 1.0 (1.0-1.0) | 44,600 (7,100) | 148 (42) |
Data presented as Mean (SD) except for Tmax which is Median (range). ND = Not Determined due to insufficient sampling duration. Data sourced from Mathis et al., 2022.[6]
Table 2: Dosing Regimens of this compound in Animal Models
| Animal Model | Virus | Administration Route | Dosing Regimen | Outcome | Reference |
| Rhesus Macaques | Ebola Virus | Intramuscular (IM) | 100 mg/kg loading dose, then 25 mg/kg BID for 11 days, initiated 2 days post-infection | 100% survival | Warren et al. (as cited in[5]) |
| Rhesus Macaques | Zika Virus | Intramuscular (IM) | 100 mg/kg loading dose, then 25 mg/kg BID for 9 days, initiated 1.5h post-infection | Prevented or rapidly reduced viral burden | Lim et al., 2020 |
| Syrian Golden Hamsters | Rift Valley Fever Virus | Intraperitoneal (IP) | 400 mg/kg loading dose, then 100 mg/kg daily | 50-70% protection from mortality | Westover et al., 2018 |
| Syrian Golden Hamsters | SARS-CoV-2 | Intraperitoneal (IP) | 100 mg/kg BID, initiated 24h prior to infection | Reduced lung pathology | Mathis et al., 2021 |
| Guinea Pigs | Marburg Virus | Intraperitoneal (IP) | 15 mg/kg BID, initiated within 48h of infection | Significant protection | Warren et al. (as cited in[5]) |
Experimental Protocols
1. Intramuscular (IM) Administration in Rhesus Macaques (Zika Virus Model)
-
Objective: To evaluate the efficacy of this compound against Zika virus infection.
-
Animal Model: Rhesus macaques.
-
Formulation: While the exact formulation is not detailed in the publication, a common practice is to dissolve the compound in a sterile, biocompatible vehicle such as sterile water for injection, saline, or PBS to the desired concentration.
-
Dosing and Administration:
-
A loading dose of 100 mg/kg is administered intramuscularly twice daily (BID) on the first day of treatment.
-
This is followed by a maintenance dose of 25 mg/kg BID for the subsequent 9 days.
-
Treatment can be initiated at various time points post-infection (e.g., 1.5 hours to 72 hours) to evaluate the therapeutic window.[4][5]
-
-
Reference: Lim et al., Science Translational Medicine, 2020.
2. Intraperitoneal (IP) Administration in Syrian Golden Hamsters (SARS-CoV-2 Model)
-
Objective: To assess the efficacy of this compound in reducing viral replication and lung pathology.
-
Animal Model: Syrian golden hamsters, approximately 8 weeks old.[1]
-
Formulation: this compound is dissolved in a vehicle such as Lactated Ringer's Solution (LRS).[8]
-
Dosing and Administration:
-
Animals are treated with 100 mg/kg of this compound via intraperitoneal injection.
-
Dosing is performed twice daily (BID) at 12-hour intervals.
-
Treatment duration is typically 6-8 days, depending on the study design.
-
Treatment can be initiated prior to or post-viral challenge to assess prophylactic and therapeutic efficacy.[1]
-
-
Reference: Mathis et al., Viruses, 2021.[1]
Visualizations
References
- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug this compound Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. BioCryst Begins Clinical Trial with this compound for Treatment of Patients with COVID-19 | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
Technical Support Center: Refinement of Animal Models for Galidesivir Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing more accurate and effective Galidesivir efficacy studies in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is there often a discrepancy between the in vitro and in vivo efficacy of this compound?
A1: this compound (BCX4430) often demonstrates greater potency in animal models than would be predicted from cell culture (in vitro) results.[1][2][3] This phenomenon is likely due to differences in drug metabolism. This compound is a prodrug that must be converted by cellular kinases into its active triphosphate form.[4][5] The efficiency of this phosphorylation can vary significantly between different cell lines (like Vero cells, which are commonly used for in vitro assays) and the complex cellular environment within a living organism.[1] Therefore, while in vitro assays are useful for initial screening, in vivo models are critical for determining the true therapeutic potential of this compound.
Q2: Which animal model is most appropriate for studying this compound's efficacy against a specific virus?
A2: The choice of animal model is critical and depends on the virus being studied and the specific research question. An ideal model should accurately mimic human disease progression.[6] For this compound, several models have been established:
-
Syrian Golden Hamsters: This model is well-established for viruses that cause severe, acute disease, such as Rift Valley Fever Virus (RVFV) and SARS-CoV-2.[7][8][9] Hamsters infected with these viruses develop clinical signs and lung pathology that resemble aspects of human disease.[8]
-
Mice: Mouse models, particularly those genetically engineered (e.g., expressing human ACE2 for SARS-CoV-2), are valuable due to their cost-effectiveness and the availability of immunological tools.[10][11] They have been used to demonstrate this compound's efficacy against Ebola virus (EBOV).[1]
-
Non-Human Primates (NHPs): Macaques (e.g., rhesus and cynomolgus) are considered the gold standard for many viral hemorrhagic fevers like Ebola and Marburg, as the disease progression closely mirrors that in humans.[6][12] They have been instrumental in demonstrating the high survival rates conferred by this compound treatment against EBOV and Marburg virus.[1][12]
Q3: What is a "loading dose" strategy, and why is it often used in this compound studies?
A3: A loading dose strategy involves administering a high initial dose of a drug, followed by lower maintenance doses.[13] This approach is used to rapidly achieve a therapeutic concentration of the drug in the body. Pharmacokinetic modeling and subsequent in vivo studies have shown this strategy to be highly effective for this compound.[12] For instance, in a rhesus macaque model of Ebola, a loading dose of 100 mg/kg followed by maintenance doses of 25 mg/kg resulted in 100% survival, even when treatment was delayed.[12] This strategy helps to quickly establish antiviral pressure, which is crucial when treating rapidly replicating viruses.[1][13]
Troubleshooting Guide
Issue: this compound treatment is not showing the expected efficacy in my animal model.
This guide provides a logical workflow to troubleshoot common issues encountered during in vivo efficacy studies.
Caption: Troubleshooting workflow for low this compound efficacy.
Data Presentation
Table 1: Summary of this compound Efficacy in Key Animal Models
| Virus | Animal Model | Dosing Regimen (Route) | Key Outcomes | Survival Rate | Reference |
| Ebola (EBOV) | Rhesus Macaque | 100 mg/kg loading dose, then 25 mg/kg BID (IM) | Significant reduction in plasma viral RNA | 100% (6/6) | [12] |
| Marburg (MARV) | Cynomolgus Macaque | 25 mg/kg BID (IM) | Protection from disease | 100% | [12] |
| Rift Valley Fever (RVFV) | Syrian Golden Hamster | 400 mg/kg loading dose, then 100 mg/kg/day (IP) | Limited systemic infection; absence of virus in key organs | 70% | [7][13] |
| SARS-CoV-2 | Syrian Golden Hamster | 100 mg/kg BID (IP) initiated 24h pre-infection | Reduced lung pathology and viral burden in lungs | N/A (morbidity model) | [8][14] |
| Yellow Fever (YFV) | Syrian Golden Hamster | 200 mg/kg/day (BID) | Improved disease parameters | High survival rates | [1] |
Note: BID = twice daily; IM = Intramuscular; IP = Intraperitoneal.
Visualizations
This compound's Mechanism of Action
This compound is an adenosine analog prodrug. Upon entering a host cell, it is phosphorylated by host kinases to its active triphosphate form. This active metabolite mimics the natural ATP nucleotide, allowing it to be incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to the premature termination of the RNA strand, thereby inhibiting viral replication.[4][5][15][16]
References
- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: An update on the progress of this compound (BCX4430), a broad-spectrum antiviral. [scholars.duke.edu]
- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Animal models for viral haemorrhagic fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of this compound in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. doherty.edu.au [doherty.edu.au]
- 12. Efficacy of this compound against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activity of this compound in a Hamster Model of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. This compound | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Galidesivir and Remdesivir as Viral RdRp Inhibitors: A Molecular Docking Perspective
A deep dive into the comparative binding efficacy of two prominent antiviral agents, Galidesivir and Remdesivir, against the viral RNA-dependent RNA polymerase (RdRp) reveals nuanced differences in their potential as therapeutic agents. This guide synthesizes findings from several molecular docking studies, presenting quantitative binding data, detailed experimental protocols, and a visual representation of the computational workflow to offer a clear comparison for researchers in virology and drug development.
Both this compound (BCX4430) and Remdesivir (GS-5734) are adenosine nucleoside analogs that target the RdRp of various RNA viruses, a crucial enzyme for viral replication.[1] Their mechanism of action involves incorporation into the nascent viral RNA chain, leading to premature termination and halting of viral replication.[1][2] Molecular docking studies have been instrumental in elucidating the binding interactions of these drugs with the RdRp active site, providing a computational basis for their antiviral activity.
Quantitative Comparison of Binding Affinities
Molecular docking simulations predict the binding affinity between a ligand (drug) and a receptor (protein), typically expressed in kcal/mol. A more negative value indicates a stronger and more stable interaction. The table below summarizes the binding energies of this compound and Remdesivir with the SARS-CoV-2 RdRp as reported in various in silico studies.
| Drug Molecule | Binding Energy (kcal/mol) | Viral Target | Reference |
| This compound | -7.0 | SARS-CoV-2 RdRp | [3][4] |
| -6.187 | SARS-CoV-2 RdRp | [5] | |
| -3.73 | SARS-CoV-2 RdRp | [6] | |
| 42.6 | SARS-CoV-2 RdRp | [7][8] | |
| Remdesivir | -7.6 | SARS-CoV-2 RdRp | [3][4] |
| -7.555 | SARS-CoV-2 RdRp | [5] | |
| -6.5 | SARS-CoV-2 RdRp | [9] | |
| -8.28 ± 0.65 | SARS-CoV-2 RdRp | [10] | |
| 1.7 | SARS-CoV-2 RdRp | [7][8] |
It is important to note that variations in binding energies across different studies can be attributed to differences in the specific RdRp crystal structure used, the software and scoring functions employed, and the parameters set for the docking simulations. For instance, one study reported binding energies of -7.0 kcal/mol for this compound and -7.6 kcal/mol for Remdesivir, suggesting a slightly stronger binding affinity for Remdesivir.[3][4] Another computational analysis found binding energies of -6.187 kcal/mol for this compound and -7.555 kcal/mol for Remdesivir.[5] A separate study, however, reported significantly different binding energies of 42.6 kcal/mol for this compound and 1.7 kcal/mol for Remdesivir, which may be due to a different calculation method or interpretation of the results.[7][8]
Mechanism of Action and Inhibition
Both drugs, upon administration, are converted into their active triphosphate forms.[2][6] This active form then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA strand by the RdRp.[5]
Remdesivir acts as a nonobligate RNA chain terminator.[11] After its incorporation into the viral RNA, it allows for the addition of a few more nucleotides before causing a delayed chain termination, effectively stalling the polymerase.[12][13] Cryo-electron microscopy has provided structural insights into how remdesivir is covalently incorporated into the primer strand at the first replicated base pair, leading to the termination of chain elongation.[11]
This compound , similarly, is incorporated into the viral RNA, causing premature chain termination.[1] Computational modeling suggests that this compound binds to the SARS-CoV-2 RdRp through a combination of hydrogen bonds and hydrophobic interactions.[2]
Experimental Protocols: A Glimpse into Molecular Docking
The following provides a generalized methodology for the molecular docking studies cited, offering a framework for understanding how the binding affinities were computationally derived.
1. Receptor and Ligand Preparation:
-
Receptor (RdRp): The three-dimensional crystal structure of the viral RdRp is obtained from the Protein Data Bank (PDB). For SARS-CoV-2, a commonly used structure is PDB ID: 7BTF.[14][15] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligands (this compound and Remdesivir): The 2D structures of the drug molecules are drawn using chemical drawing software and converted to 3D structures.[15] Energy minimization is performed to obtain a stable conformation.
2. Molecular Docking Simulation:
-
Software: Various software packages are used for molecular docking, including AutoDock, MOE (Molecular Operating Environment), and Schrödinger's GLIDE module.[6][15][16]
-
Grid Box Definition: A grid box is defined around the active site of the RdRp to specify the search space for the ligand binding.
-
Docking Algorithm: The software's algorithm then explores various possible conformations and orientations of the ligand within the defined active site, calculating the binding energy for each pose.
3. Analysis of Results:
-
The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
The interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of the binding.[6]
-
Validation of the docking protocol is often performed by redocking a known ligand into the active site and comparing the root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of less than 2 Å is generally considered a successful validation.[14][15]
Visualizing the Workflow
The following diagram illustrates the typical workflow of a comparative molecular docking study.
Caption: A flowchart illustrating the key steps in a comparative molecular docking study.
Conclusion
Molecular docking studies provide valuable insights into the potential efficacy of antiviral drugs like this compound and Remdesivir by quantifying their binding affinities to viral targets such as RdRp. While both drugs demonstrate the ability to bind to the SARS-CoV-2 RdRp, the compiled data suggests that Remdesivir may exhibit a slightly stronger binding affinity in most computational models. However, it is crucial to consider that these in silico findings represent a predictive starting point. The ultimate therapeutic potential of these drugs is determined by a combination of factors including their pharmacokinetic profiles, metabolic activation, and performance in rigorous preclinical and clinical evaluations. The methodologies and data presented here serve as a comparative guide for researchers to build upon in the ongoing quest for effective antiviral therapies.
References
- 1. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribavirin, Remdesivir, Sofosbuvir, this compound, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribavirin, Remdesivir, Sofosbuvir, this compound, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study [natap.org]
- 5. In silico evaluation of potential inhibitory activity of remdesivir, favipiravir, ribavirin and this compound active forms on SARS-CoV-2 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Analysis the Effectiveness of Remdesivir this compound Sofosbuvir Tenofovir and Ribavirin as Potential Therapeutic Drug target against SARS-Cov-2 RNA-Dependent RNA Polymerase (RdRp): An in Silico Docking Study - Journal of Research in Applied and Basic Medical Sciences [ijrabms.umsu.ac.ir]
- 8. Analysis the Effectiveness of Remdesivir this compound Sofosbuvir Tenofovir and Ribavirin as Potential Therapeutic Drug target against SARS-Cov-2 RNA-Dependent RNA Polymerase (RdRp): An in Silico Docking Study - Journal of Research in Applied and Basic Medical Sciences [ijrabms.umsu.ac.ir]
- 9. pubs.acs.org [pubs.acs.org]
- 10. preprints.org [preprints.org]
- 11. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of RdRp inhibitors against SARS-CoV-2 through E-pharmacophore-based virtual screening, molecular docking and MD simulations approaches - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Galidesivir and Favipiravir Against Influenza Viruses: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pre-clinical efficacy of two broad-spectrum antiviral agents, Galidesivir (BCX4430) and Favipiravir (T-705), against influenza viruses. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound and Favipiravir are both viral RNA-dependent RNA polymerase (RdRp) inhibitors, a class of antiviral drugs that target the replication machinery of RNA viruses.[1][2][3] While both have demonstrated broad-spectrum activity, this guide focuses on their comparative efficacy specifically against influenza viruses, drawing upon available in vitro and in vivo experimental data.
Mechanism of Action
Both this compound and Favipiravir function as prodrugs that are metabolized intracellularly to their active triphosphate forms.[4][5] These active metabolites are then incorporated into the nascent viral RNA chain by the viral RdRp, leading to chain termination and inhibition of viral replication.[2][3]
dot
Caption: Mechanism of action for this compound and Favipiravir.
Comparative In Vitro Efficacy
The in vitro efficacy of this compound and Favipiravir has been evaluated against various influenza A and B virus strains, primarily in Madin-Darby Canine Kidney (MDCK) cells. The half-maximal effective concentration (EC50) is a key metric for comparing antiviral potency.
| Drug | Influenza Virus Strain(s) | Cell Line | EC50 | Reference(s) |
| This compound | Influenza A and B viruses | MDCK | 1–5 μM | [6] |
| Influenza A virus (IAV) | - | 10.7 μM | [7] | |
| Favipiravir | Influenza A, B, and C viruses | MDCK | 0.014–0.55 μg/mL (~0.09–3.5 μM) | [3][8] |
| Pandemic Influenza A (H1N1) | MDCK | 1.9–7.8 μM | [9] |
Note: Direct comparison of EC50 values should be approached with caution due to variations in experimental conditions across different studies, including the specific virus strains and assay methodologies used.
Comparative In Vivo Efficacy
In vivo studies in mouse models provide crucial data on the therapeutic potential of antiviral candidates.
| Drug | Animal Model | Influenza Virus Strain | Key Findings | Reference(s) |
| This compound | BALB/c mice | Influenza | Displayed significant toxicity and offered limited protection. | [6] |
| Favipiravir | Mice | Lethal influenza A/PR/8/34 | Protected 100% of mice from lethal infection at a dose of 200 mg/kg/day. | [3] |
| Mice | Oseltamivir-resistant H1N1pdm | Combination therapy with oseltamivir showed improved survival rates. | [10] | |
| DBA/2 mice | Oseltamivir-resistant 2009 pandemic H1N1 | Combination therapy with peramivir increased survival rates to 83.3-100%. | [11] |
Experimental Protocols
In Vitro Efficacy - Plaque Reduction Assay
This assay is a standard method for determining the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).
dot
Caption: Workflow for a plaque reduction assay.
Detailed Steps:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 6-well plates and incubated until a confluent monolayer is formed.[12]
-
Virus Infection: The cell monolayer is infected with a predetermined concentration of influenza virus.
-
Drug Application: Serial dilutions of the antiviral compound (this compound or Favipiravir) are added to the infected cells.
-
Overlay: A semi-solid overlay medium, such as Avicel or agarose, is added to restrict virus spread to adjacent cells, leading to the formation of localized plaques.[13]
-
Incubation: Plates are incubated for 2-3 days to allow for plaque development.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC50 value is then calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.[14]
In Vivo Efficacy - Mouse Model of Influenza Infection
Mouse models are widely used to assess the in vivo efficacy of antiviral drugs against influenza infection.[15]
dot
Caption: General workflow for in vivo influenza efficacy studies in mice.
Detailed Steps:
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.[16][17]
-
Infection: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain.[14][17]
-
Treatment: Treatment with the antiviral drug (e.g., this compound or Favipiravir) or a placebo is initiated at a specific time point post-infection (e.g., 1 hour or 24 hours).[3][10]
-
Monitoring: Animals are monitored daily for clinical signs of illness, body weight changes, and survival for a defined period (e.g., 14 days).[16]
-
Viral Load Determination: At specific time points, a subset of mice from each group may be euthanized, and their lungs harvested to determine the viral titer, typically by plaque assay or TCID50 (50% tissue culture infectious dose) assay.[14]
-
Efficacy Endpoints: The primary efficacy endpoints often include the survival rate, mean time to death, and reduction in lung viral titers compared to the placebo-treated group.
Summary and Conclusion
Both this compound and Favipiravir demonstrate in vitro activity against a range of influenza viruses by inhibiting the viral RdRp. Based on the available data, Favipiravir appears to have a more favorable in vitro potency profile with generally lower EC50 values.
Crucially, in vivo studies highlight a significant difference in their therapeutic potential for influenza. Favipiravir has consistently shown protective efficacy in mouse models of lethal influenza infection.[3][10][11] In contrast, a study on an isomer of this compound reported significant toxicity and limited protection in mice, suggesting potential challenges for its development as an anti-influenza therapeutic.[6]
Further head-to-head comparative studies using standardized viral strains and methodologies are warranted to provide a more definitive assessment of the comparative efficacy of this compound and Favipiravir against influenza viruses.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immunoplaque Assay (Influenza Virus) [en.bio-protocol.org]
- 6. An Isomer of this compound That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. web.unica.it [web.unica.it]
- 9. gbcbiotech.com [gbcbiotech.com]
- 10. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination Effects of Peramivir and Favipiravir against Oseltamivir-Resistant 2009 Pandemic Influenza A(H1N1) Infection in Mice | PLOS One [journals.plos.org]
- 12. protocols.io [protocols.io]
- 13. Influenza virus plaque assay [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 16. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 17. meliordiscovery.com [meliordiscovery.com]
Cross-Resistance Analysis of Galidesivir: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galidesivir's cross-resistance profile with other antiviral nucleoside analogues, supported by experimental data. The focus is on the resistance mechanisms and the implications for combination therapy strategies against emerging RNA viruses.
This compound (BCX4430) is a broad-spectrum antiviral agent, an adenosine analogue that targets the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses.[1][2] Its mechanism of action involves the intracellular phosphorylation to its active triphosphate form, which is then incorporated into the nascent viral RNA chain, causing premature termination and halting viral replication.[1][3] A critical aspect of antiviral drug development is understanding the potential for the emergence of drug-resistant viral strains and their cross-resistance profiles with other antivirals.
A key study on Tick-Borne Encephalitis Virus (TBEV), a member of the Flaviviridae family, has provided significant insights into this compound's resistance profile. In this study, a TBEV mutant resistant to this compound was selected through serial passaging in the presence of the drug.[4] Genetic analysis of this resistant strain identified a single amino acid substitution, E460D, in the active site of the viral RdRp.[4] This mutation conferred an approximately 7-fold reduction in sensitivity to this compound.[4]
Comparative Antiviral Activity
Crucially, the this compound-resistant TBEV strain did not exhibit cross-resistance to other structurally different antiviral nucleoside analogues.[4] This suggests that the E460D mutation specifically interferes with the action of this compound without conferring broad resistance to other compounds targeting the viral polymerase. The following table summarizes the 50% effective concentration (EC₅₀) values of this compound and other nucleoside analogues against both wild-type (WT) and the this compound-resistant (E460D) TBEV.
| Antiviral Compound | Wild-Type TBEV EC₅₀ (µM) | This compound-Resistant (E460D) TBEV EC₅₀ (µM) | Fold Change in Resistance |
| This compound | 0.95 ± 0.04 | 6.66 ± 0.04 | ~7.0 |
| 7-deaza-2′-C-methyladenosine | Not explicitly tested against WT in this study | No cross-resistance observed | - |
| 2′-C-methyladenosine | Not explicitly tested against WT in this study | No cross-resistance observed | - |
| 4′-azido-aracytidine | Not explicitly tested against WT in this study | No cross-resistance observed | - |
| Data sourced from Eyer et al., Journal of Virology, 2019.[4] |
Experimental Protocols
The following sections detail the methodologies employed in the pivotal study to determine the cross-resistance profile of this compound.
Selection of this compound-Resistant TBEV
The resistant virus was generated by serially passaging the wild-type TBEV (strain Hypr) in porcine kidney stable (PS) cells in the presence of escalating concentrations of this compound.[4] The process began with a low concentration of the drug, and with each passage, the concentration was gradually increased up to 50 µM.[4] This method applies selective pressure on the viral population, favoring the growth of mutants with reduced susceptibility to the antiviral agent.
Antiviral Activity Assay (Plaque Reduction Assay)
The antiviral activity of the compounds was quantified using a plaque reduction assay. This method assesses the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Seeding: Porcine kidney stable (PS) cells were seeded in 24-well plates.
-
Virus Infection: Confluent cell monolayers were infected with either wild-type or this compound-resistant TBEV at a specific multiplicity of infection (MOI).
-
Drug Treatment: Immediately after infection, the cells were treated with various concentrations of the antiviral compounds.
-
Overlay and Incubation: The infected and treated cells were overlaid with a medium containing methylcellulose to restrict the spread of the virus to adjacent cells, allowing for the formation of distinct plaques. The plates were then incubated for a defined period to allow for plaque development.
-
Plaque Visualization and Counting: After incubation, the cell monolayers were stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the drug-treated wells was compared to the number in untreated control wells.
-
EC₅₀ Determination: The EC₅₀ value, the concentration of the drug that reduces the number of plaques by 50%, was calculated from the dose-response curves.[4]
Genotypic Analysis
To identify the genetic basis of resistance, the complete genome of the this compound-resistant TBEV was sequenced. Viral RNA was extracted from the resistant viral stock, and the entire genome was amplified by reverse transcription-polymerase chain reaction (RT-PCR). The resulting DNA was then sequenced and compared to the sequence of the wild-type virus to identify any mutations.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound, the experimental workflow for resistance analysis, and the logical relationship of cross-resistance.
Figure 1: Mechanism of Action of this compound.
Figure 2: Experimental Workflow for Cross-Resistance Analysis.
Figure 3: Logical Relationship of this compound Cross-Resistance.
Conclusion
The available experimental data from studies on TBEV indicate that while resistance to this compound can emerge through a specific mutation in the viral RdRp, this resistance is not broad-spectrum against other nucleoside analogues. The E460D mutation appears to specifically hinder the activity of this compound, suggesting a precise interaction between the drug and its target. This lack of cross-resistance is a positive attribute for this compound, as it implies that combination therapies with other nucleoside analogues could be a viable strategy to combat viral infections and mitigate the emergence of drug-resistant strains. Further research is warranted to explore the cross-resistance profile of this compound in other RNA viruses and against a wider array of antiviral agents.
References
Lack of Published Combination Therapy Studies for Galidesivir with Other Antivirals
Despite a comprehensive search for experimental data, no published clinical or preclinical studies detailing the combination therapy of Galidesivir (BCX4430) with other antiviral agents were identified. The available research literature primarily focuses on the broad-spectrum antiviral activity of this compound as a monotherapy against a wide range of RNA viruses. While the potential for combination therapies involving nucleoside polymerase inhibitors like this compound, Remdesivir, and Favipiravir has been a subject of scientific interest, particularly during the COVID-19 pandemic, direct experimental data on their synergistic, additive, or antagonistic effects in combination with this compound is not present in the search results.
This guide, therefore, summarizes the known antiviral profile of this compound as a single agent and provides a representative experimental framework for how future combination studies could be designed and conducted.
This compound (BCX4430): A Profile of Antiviral Activity
This compound is an adenosine nucleoside analog that functions as a direct-acting antiviral agent.[1] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of many RNA viruses.[2] After administration, cellular kinases phosphorylate this compound into its active triphosphate form.[1] This active metabolite mimics the natural adenosine triphosphate (ATP), allowing it to be incorporated into the growing viral RNA strand by the viral RdRp.[1] This incorporation leads to premature chain termination, thereby halting viral replication.[3]
Quantitative Data on Monotherapy Antiviral Activity
The following table summarizes the in vitro efficacy of this compound against various RNA viruses.
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Filoviridae | Ebola Virus (EBOV) | HeLa | 3 - 12 | [4] |
| Marburg Virus (MARV) | HeLa | 3 - 12 | [4] | |
| Sudan Virus (SUDV) | HeLa | 3 - 12 | [4] | |
| Coronaviridae | MERS-CoV | Vero | >57.7 | [5] |
| SARS-CoV | Vero | >68.4 | [5] | |
| Flaviviridae | Yellow Fever Virus (YFV) | Vero | 24.5 | [6] |
| Orthomyxoviridae | Influenza A & B | MDCK | 1 - 5 | [4] |
| Paramyxoviridae | Measles Virus | Vero76 | 1.8 | [4] |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | Vero | <11 | [5] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Proposed Experimental Protocols for Combination Studies
To evaluate the potential of this compound in combination with other antiviral agents, a standardized in vitro experimental workflow, such as a checkerboard assay, would be employed. This method allows for the systematic assessment of synergy, additivity, or antagonism between two compounds.
Representative Protocol: In Vitro Checkerboard Synergy Assay
-
Cell Culture and Seeding:
-
Select a permissive cell line for the target virus (e.g., Vero E6 for SARS-CoV-2, Huh-7 for Hepatitis C).
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize, count, and seed the cells into 96-well microplates at a predetermined density to form a monolayer. Incubate for 24 hours.
-
-
Drug Preparation and Dilution:
-
Prepare stock solutions of this compound and the second antiviral agent (e.g., Remdesivir, Favipiravir) in a suitable solvent like DMSO.
-
Create a dilution series for each drug. For a checkerboard assay, Drug A (this compound) is typically diluted serially along the rows of the plate, and Drug B (second agent) is diluted along the columns. This creates a matrix of different concentration combinations.
-
-
Viral Infection and Treatment:
-
Aspirate the culture medium from the seeded 96-well plates.
-
Infect the cell monolayers with the target virus at a specific multiplicity of infection (MOI).
-
After a 1-hour incubation period to allow for viral adsorption, remove the virus inoculum.
-
Add fresh culture medium containing the various drug combinations as per the checkerboard layout to the respective wells. Include wells for "virus only" (no drug) and "cells only" (no virus, no drug) as controls.
-
-
Incubation and Assay Endpoint:
-
Incubate the plates for a period sufficient to observe viral-induced cytopathic effect (CPE), typically 48-72 hours.
-
Assess viral activity or cell viability using an appropriate method, such as:
-
CPE Inhibition Assay: Staining the cells with crystal violet to visualize cell death. Viable, unstained cells are then quantified.
-
Virus Yield Reduction Assay: Quantifying the amount of infectious virus produced in the supernatant using a plaque assay or TCID₅₀ assay.
-
qRT-PCR: Measuring the levels of viral RNA in the supernatant or cell lysate.
-
-
-
Data Analysis and Synergy Calculation:
-
The degree of synergy is calculated by comparing the observed antiviral effect of the drug combination against the expected effect if the drugs were acting independently.
-
Common models for synergy calculation include the Bliss independence model or the Loewe additivity model . Software like SynergyFinder can be used to analyze the dose-response matrix and generate synergy scores (e.g., a Bliss score > 10 is typically considered synergistic).
-
Visualizations: Mechanism and Workflow
The following diagrams illustrate the mechanism of action for this compound and a typical experimental workflow for a combination study.
References
- 1. Co-administration of Favipiravir and the Remdesivir Metabolite GS-441524 Effectively Reduces SARS-CoV-2 Replication in the Lungs of the Syrian Hamster Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: An update on the progress of this compound (BCX4430), a broad-spectrum antiviral. [scholars.duke.edu]
- 3. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Isomer of this compound That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Safety Landscape of Investigational Antivirals: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – As the scientific community continues its relentless pursuit of effective antiviral therapies, a comprehensive understanding of the safety profiles of investigational agents is paramount. This guide offers a detailed comparison of the safety profiles of four promising investigational broad-spectrum antivirals: Galidesivir, Remdesivir, Favipiravir, and Molnupiravir. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in the antiviral development pipeline.
This comparative guide synthesizes available preclinical and clinical data to provide an objective overview of the adverse event profiles, mechanisms of toxicity, and the experimental methodologies used to assess the safety of these compounds.
Comparative Safety Profile of Investigational Antivirals
The following table summarizes the key safety findings for this compound, Remdesivir, Favipiravir, and Molnupiravir from available clinical and preclinical studies. It is important to note that the extent of clinical data varies significantly among these agents, with Remdesivir and Molnupiravir having been studied more extensively in large clinical trials.
| Antiviral Agent | Mechanism of Action | Most Common Adverse Events (Frequency) | Serious Adverse Events & Key Safety Concerns | Clinical Trial Phase (Highest Completed/Ongoing) |
| This compound (BCX4430) | Adenosine nucleoside analog; RNA polymerase inhibitor[1][2] | Not specified in detail; reported as "generally safe and well tolerated" in Phase 1 trials[3][4]. | No serious adverse events reported in Phase 1 human trials[5][6]. Toxicity observed in hamsters at high doses (300 mg/kg/day)[1]. | Phase 1[3][7] |
| Remdesivir (GS-5734) | Adenosine nucleotide analog prodrug; RNA polymerase inhibitor[8] | Nausea, elevated transaminase levels (liver enzymes)[7], constipation (14%), hypoalbuminemia (13%), hypokalemia (12%), anemia (12%)[9]. | Acute kidney injury, bradycardia, infusion-related reactions[10][11]. Disproportionately high reporting of elevated liver enzymes, acute kidney injury, and cardiac events in real-world data[10]. | Approved for Use |
| Favipiravir (T-705) | Purine nucleic acid analog; RNA polymerase inhibitor[12][13] | Hyperuricemia (dose-dependent)[12], diarrhea, increased liver transaminases (AST & ALT), decreased neutrophil count[14]. In some studies, lower rates of nausea and vomiting compared to controls[15]. | Teratogenicity and embryotoxicity observed in animal studies[5]. Potential for QTc prolongation[16]. | Approved in some countries |
| Molnupiravir (EIDD-2801) | Ribonucleoside analog prodrug; induces lethal mutagenesis in viral RNA[17][18] | Diarrhea (2%), nausea (1%), dizziness (1%) - generally mild to moderate[17][19]. | Mutagenicity concerns : potential for incorporation into host DNA, though in vivo mammalian studies have not shown genotoxicity[9][20]. Bone and cartilage toxicity observed in rats at repeated high doses[19]. | Approved for Use |
Mechanisms of Toxicity and Associated Signaling Pathways
Understanding the molecular basis of adverse events is crucial for risk assessment and the development of safer antiviral agents.
Favipiravir-Induced Hyperuricemia
A notable adverse effect of Favipiravir is the elevation of uric acid levels in the blood. This is not due to increased production of uric acid, but rather a decrease in its renal excretion. Favipiravir and its inactive metabolite, M1, inhibit organic anion transporters (OAT1 and OAT3) in the kidney, which are involved in uric acid secretion. Furthermore, the M1 metabolite enhances uric acid reabsorption by interacting with urate transporter 1 (URAT1) in the renal proximal tubules.[21][13][16][22]
References
- 1. Rapid review and meta‐analysis of adverse events associated with molnupiravir in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. Remdesivir and Acute Renal Failure: A Potential Safety Signal From Disproportionality Analysis of the WHO Safety Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug this compound Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijirt.org [ijirt.org]
- 7. BioCryst Completes Phase 1 Clinical Trial of this compound | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 8. Application of Causal Discovery Algorithms in Studying the Nephrotoxicity of Remdesivir Using Longitudinal Data from the EHR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid review of suspected adverse drug events due to remdesivir in the WHO database; findings and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Molnupiravir Treatment for COVID-19: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can remdesivir cause kidney failure? How so and alternatives [medicalnewstoday.com]
- 12. oatext.com [oatext.com]
- 13. Uric Acid Elevation by Favipiravir, an Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Favipiravir Use in COVID-19: Analysis of Suspected Adverse Drug Events Reported in the WHO Database - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The efficacy and adverse effects of favipiravir on patients with COVID-19: A systematic review and meta-analysis of published clinical trials and observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molnupiravir - Wikipedia [en.wikipedia.org]
- 18. Molnupiravir: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. umbalk.org [umbalk.org]
- 21. Uric Acid Elevation by Favipiravir, an Antiviral Drug [jstage.jst.go.jp]
- 22. Uric Acid Elevation by Favipiravir, an Antiviral Drug [jstage.jst.go.jp]
Galidesivir's Potency Against a Panel of RNA Viruses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro potency of Galidesivir (BCX4430), a broad-spectrum antiviral agent, against a diverse panel of RNA viruses. Experimental data is presented to facilitate objective comparison with other notable antiviral compounds, Remdesivir and Favipiravir. Detailed methodologies for key experimental assays are also provided to support the interpretation of the presented data.
Executive Summary
This compound is an adenosine nucleoside analog that demonstrates broad-spectrum activity against numerous RNA viruses.[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[3][4] Upon administration, this compound is metabolized into its active triphosphate form, which is then incorporated into the nascent viral RNA chain, leading to premature termination.[1][2] This guide summarizes the available in vitro efficacy data for this compound and provides a comparative assessment against other RdRp inhibitors.
Data Presentation
In Vitro Potency of this compound Against Various RNA Viruses
The following table summarizes the 50% effective concentration (EC50) values of this compound against a range of RNA viruses from different families. The EC50 value represents the concentration of the drug that is required to inhibit viral replication by 50% in cell culture. It is important to note that these values can vary depending on the cell line used and the specific assay performed.
| Viral Family | Virus | Cell Line | EC50 (µM) | Reference |
| Arenaviridae | Lassa virus (LASV) | HeLa | 43.0 | [5] |
| Junin virus (JUNV) | HeLa | 42.2 | [5] | |
| Bunyaviridae | La Crosse virus (LACV) | Vero 76 | 13.4 | [5] |
| Rift Valley Fever virus (RVFV) | Vero | 20.4 - 41.6 | [2][5] | |
| Coronaviridae | MERS-CoV | Vero E6 | 68.4 | [5] |
| SARS-CoV | Vero 76 | 57.7 | [5] | |
| Filoviridae | Marburg virus (MARV) | HeLa | 4.4 - 6.7 | [5] |
| Ebola virus (EBOV) | HeLa | 3 - 12 | [6] | |
| Sudan virus (SUDV) | HeLa | 3 - 12 | [6] | |
| Flaviviridae | Yellow Fever virus (YFV) | Vero 76 | - | - |
| Orthomyxoviridae | Influenza A and B viruses | MDCK | 1 - 5 | [6] |
| Paramyxoviridae | Measles virus (MeV) | Vero 76 | 1.8 | [6] |
| Picornaviridae | Human Rhinovirus (HRV) | - | 3.4 | [5] |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | - | 11 | [5] |
Comparative In Vitro Potency: this compound vs. Other Antivirals
This table provides a comparative overview of the in vitro potency of this compound, Remdesivir, and Favipiravir against selected RNA viruses. Direct comparisons should be made with caution, as the experimental conditions may vary between studies.
| Virus | Antiviral | Cell Line | EC50 (µM) | Reference |
| Human Coronavirus NL63 | Remdesivir | Caco-2 | 0.3806 | [7] |
| Favipiravir | Caco-2 | - | - | |
| SARS-CoV-2 | Remdesivir | Vero E6 | 0.77 | [1] |
| Favipiravir | Vero E6 | 61.88 | - | |
| Influenza A (H1N1) | Favipiravir | MDCK | 0.18 - 0.46 | - |
| Ebola virus | Remdesivir | - | 0.009 - 0.014 | - |
Experimental Protocols
Detailed methodologies for common in vitro antiviral assays are described below. These protocols provide a framework for the experiments cited in this guide.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the destructive effects of viral infection.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, A549) in 96-well microplates to form a confluent monolayer.[8][9]
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.[8]
-
Infection and Treatment: Add the diluted compounds to the cell monolayers. Subsequently, infect the cells with a pre-determined amount of virus.[9] Include cell control (no virus, no compound) and virus control (virus, no compound) wells.[9]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).[9][10]
-
Quantification of CPE: Assess cell viability using a suitable method, such as staining with crystal violet or neutral red, or by measuring cellular ATP content (e.g., CellTiter-Glo).[10][11]
-
Data Analysis: Calculate the EC50 value by determining the compound concentration that results in a 50% reduction of the viral CPE.[8]
Plaque Reduction Assay
This assay measures the ability of an antiviral compound to reduce the number of viral plaques, which are localized areas of cell death or infection.
-
Cell Seeding: Prepare confluent monolayers of a suitable host cell line in 6- or 12-well plates.[12]
-
Virus-Compound Incubation: In a separate plate or tubes, pre-incubate a known amount of virus with serial dilutions of the test compound for 1-2 hours.[13]
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.[12]
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.[12]
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[13][14]
-
Incubation: Incubate the plates for several days until visible plaques are formed in the virus control wells.[14]
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[13]
-
Data Analysis: Calculate the EC50 value as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[14]
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
-
Infection and Treatment: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI). After a brief adsorption period, add fresh medium containing serial dilutions of the test compound.[15][16]
-
Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours).[17]
-
Virus Harvest: Collect the cell culture supernatant (and/or cell lysate) containing the progeny virus.
-
Virus Titration: Determine the titer of the harvested virus from each compound concentration using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.[16]
-
Data Analysis: Calculate the EC50 value as the compound concentration that reduces the viral yield by 50% (or 1-log10) compared to the virus control.
Mandatory Visualization
References
- 1. Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the progress of this compound (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. An Isomer of this compound That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pblassaysci.com [pblassaysci.com]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 14. bioagilytix.com [bioagilytix.com]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Galidesivir: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the investigational antiviral agent Galidesivir within a research laboratory setting.
This document provides a comprehensive overview of the recommended procedures for the proper disposal of this compound (also known as BCX4430), an investigational adenosine analog antiviral drug. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this compound.
As this compound is an investigational drug, specific environmental fate and toxicology data are limited. Therefore, a cautious approach to its disposal is imperative, adhering to established guidelines for hazardous chemical waste. The primary recommendation from available safety data sheets is to dispose of this compound and its containers in accordance with local, state, and federal regulations.[1]
Core Principles of this compound Disposal
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent authority.[1][2][3] Never dispose of this compound down the drain or in regular trash.[4][5] Aqueous solutions containing only acids or bases (used for neutralization, for example) may be drain-disposed only if the pH is between 5.5 and 11.0 and the solution contains no other hazardous materials.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of unwanted this compound, including pure compound, solutions, and contaminated labware.
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused neat compound, experimental solutions, contaminated personal protective equipment (PPE), and glassware.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[2][6] Collect liquid and solid waste in separate, designated containers.[7]
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container for waste collection. The container must be in good condition and have a secure, tight-fitting lid.[1][2][5]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][4]
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).[1][4]
-
The name of the Principal Investigator (PI).[1]
-
The laboratory location (building and room number).[1]
-
An accurate list of all constituents and their approximate concentrations, including solvents and water.[1][4]
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.[1][8]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[4][8]
-
Ensure the waste container is kept closed at all times, except when adding waste.[2][5][9]
-
Secondary containment is required for liquid waste containers.[4][5][9]
-
-
Request for Disposal:
-
Final Disposal Method:
Quantitative Data on this compound Disposal
There is currently no publicly available quantitative data specifically regarding the disposal or environmental degradation of this compound. The following table summarizes the lack of specific information.
| Parameter | Data | Source |
| Persistence and Degradability | No data available | MedChemExpress SDS |
| Bioaccumulative Potential | No data available | MedChemExpress SDS |
| Mobility in Soil | No data available | MedChemExpress SDS |
| Chemical Inactivation Data | No specific protocol available | N/A |
Experimental Protocols for Chemical Waste
No specific experimental protocols for the chemical inactivation or degradation of this compound for disposal purposes have been published. General laboratory procedures for neutralizing acidic or basic waste streams to a pH between 5.5 and 9.5 are permissible for drain disposal only if they do not contain other hazardous compounds.[4] However, given that this compound is a complex organic molecule, neutralization is not a suitable method for its degradation.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a research laboratory.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 8. odu.edu [odu.edu]
- 9. ehs.uci.edu [ehs.uci.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
